molecular formula C9H13ClN2O B2563969 (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1314355-43-5

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Numéro de catalogue: B2563969
Numéro CAS: 1314355-43-5
Poids moléculaire: 200.67
Clé InChI: JVISUMSUTIGTRO-FVGYRXGTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (CAS 1314355-43-5) is a chiral pyrrolidine-based intermediate of significant value in pharmaceutical research and development. This compound is characterized by its molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol . It is supplied as a hydrochloride salt to enhance stability and typically stored sealed in a dry environment at room temperature . The primary research application of this compound is as a key synthetic precursor in the exploration of neuronal nicotinic acetylcholine receptors (nAChRs). Specifically, the (S)-enantiomer of 4-(pyrrolidin-3-yloxy)pyridine is a critical intermediate in the synthesis of novel sazetidine-A analogs . These analogs are investigated for their ability to selectively desensitize α4β2 nAChRs, which are the predominant subtype in the mammalian brain and are essential molecular targets for understanding nicotine addiction and developing therapies for alcohol use disorders . Research indicates that compounds built from this scaffold can exhibit high binding affinity and selectivity for α4β2 nAChRs, with significantly reduced agonist activity compared to reference molecules like varenicline, suggesting a potentially improved side-effect profile . Furthermore, the pyrrolidine-pyridine scaffold is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of reported pharmacological activities, including antidiabetic, antimicrobial, and antitumor properties . The stereochemistry of the pyrrolidine ring is crucial for its biological activity and interaction with specific protein targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical compound.

Propriétés

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-4-10-5-2-8(1)12-9-3-6-11-7-9;/h1-2,4-5,9,11H,3,6-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVISUMSUTIGTRO-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Structural and Mechanistic Utility of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology

Executive Summary

In modern drug discovery, the concept of a "mechanism of action" extends beyond the physiological response of a finalized drug; it begins at the molecular level with the individual building blocks (pharmacophores) that dictate target engagement. (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly privileged, chiral bifunctional scaffold. It does not act as a standalone therapeutic, but rather serves as a critical structural vector when incorporated into larger molecular entities (such as kinase inhibitors or GPCR antagonists).

This technical whitepaper details the mechanistic rationale for utilizing this specific scaffold. By combining the sp³-rich character of a pyrrolidine ring, the hydrogen-bonding capacity of a pyridine ring, and the stereospecific vectoring of the (S)-enantiomer, medicinal chemists can precisely tune both the pharmacodynamics (target binding) and pharmacokinetics (ADME) of lead compounds.

Molecular Anatomy & Physicochemical Profiling

The architectural brilliance of (S)-4-(Pyrrolidin-3-yloxy)pyridine lies in its modularity. Each functional group serves a distinct mechanistic purpose:

  • The Pyrrolidine Ring (sp³ Character): The five-membered pyrrolidine ring is widely utilized to efficiently explore three-dimensional pharmacophore space due to its sp³-hybridization and inherent "pseudorotation" [1]. The secondary amine acts as a strong hydrogen-bond donor and acceptor. At physiological pH, it is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) at the solvent-exposed edge of a target pocket.

  • The Pyridine Ring (sp² Character): As an electron-deficient heteroaromatic system, the pyridine nitrogen serves as a strict hydrogen-bond acceptor. It frequently engages with the backbone amides of a kinase hinge region, while the aromatic ring participates in π−π or CH−π stacking within hydrophobic sub-pockets.

  • The Ether Linkage: The oxygen atom provides a ~115° bond angle, acting as a flexible hinge that allows the two rings to adopt either a "folded" or "extended" conformation. Unlike amide linkages, the ether bond is highly resistant to enzymatic hydrolysis, improving metabolic stability.

  • Chirality ((S)-Enantiomer): Chirality in drug design is crucial because a molecule's handedness significantly influences its interaction with enantioselective biological targets [2]. The (S)-configuration stereospecifically vectors the pyridine ring away from the pyrrolidine core, minimizing steric clashes and locking the scaffold into an optimal binding trajectory.

  • The Hydrochloride Salt: Formulating the building block as a hydrochloride salt drastically enhances its aqueous solubility and shelf-stability. While hydrochloride salts are frequently chosen to modify drug solubility and dissolution rates, formulators must remain cognizant of the common ion effect in gastric fluids during later-stage in vivo studies [3].

Quantitative Physicochemical Data

The following table summarizes the physicochemical properties of the scaffold and their direct impact on Lipinski's Rule of 5 and overall drug-likeness.

PropertyValue (Approx.)Mechanistic Impact on Drug Design
Molecular Weight 164.20 g/mol (Free base)Low MW (Lead-like) allows for extensive structural elaboration without exceeding the 500 Da limit.
LogP (Calculated) ~1.2Optimal lipophilicity; balances aqueous solubility with membrane permeability.
pKa (Pyrrolidine N) ~9.5Protonated at pH 7.4; drives target affinity via electrostatic salt-bridge formation.
pKa (Pyridine N) ~5.2Unprotonated at pH 7.4; acts exclusively as a hydrogen-bond acceptor.
TPSA 34.1 ŲLow Topological Polar Surface Area promotes excellent cellular and blood-brain barrier (BBB) penetration.
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher binding affinity ( ΔG ).

Mechanistic Binding Modes at the Target Site

When the pyrrolidine nitrogen is covalently attached to a larger drug core (e.g., via a pyrimidine ring), the (S)-4-(Pyrrolidin-3-yloxy)pyridine moiety projects into the target binding site. The mechanism of action here is defined by a highly cooperative network of non-covalent interactions.

The diagram below illustrates the causal relationship between the scaffold's functional groups and a generic kinase ATP-binding pocket.

BindingMode cluster_ligand Pharmacophore: (S)-Enantiomer cluster_target Target Protein Pocket Pyrrolidine Pyrrolidine (sp3) Protonated NH2+ Ether Ether Linkage (Flexibility) Pyrrolidine->Ether Covalent Aspartate Acidic Residue (Asp/Glu) Pyrrolidine->Aspartate Salt Bridge Pyridine Pyridine (sp2) H-Bond Acceptor Ether->Pyridine Covalent Hinge Hinge Region (Backbone NH) Pyridine->Hinge H-Bond Hydrophobic Hydrophobic Pocket Pyridine->Hydrophobic Pi-Stacking

Mechanistic binding network of the (S)-pyrrolidin-3-yloxy-pyridine scaffold within a target pocket.

Experimental Workflows: Synthesis & Validation Protocols

To leverage this scaffold, it must be chemically integrated into a drug core. The most robust method is Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, I mandate that every synthetic protocol must be a self-validating system . Because we are utilizing a chiral center, thermal degradation or base-catalyzed racemization is a critical liability. The workflow below details the synthesis and the mandatory analytical validation.

Step-by-Step SNAr Protocol & Validation

Phase 1: Free-Basing and Substitution

  • Preparation: Suspend 1.0 equivalent of the drug core (e.g., an aryl chloride) and 1.2 equivalents of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition (Causality): Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA is a non-nucleophilic base. The first equivalent neutralizes the HCl salt to liberate the reactive secondary amine of the pyrrolidine; the remaining equivalents act as an acid scavenger for the HCl generated during the SNAr reaction.

  • Reaction: Heat the mixture to 80°C for 12 hours under a nitrogen atmosphere.

Phase 2: Workup and Isolation 4. Quenching: Cool to room temperature and quench with saturated aqueous NaHCO₃. 5. Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 3: Self-Validating Analytical Workflow 6. Chiral HPLC (Causality): Purify and analyze the product using a Chiralcel OD-H column. Rationale: Heating basic amines can induce epimerization. Chiral HPLC is mandatory to confirm that the enantiomeric excess (ee) remains >99%, ensuring the (S)-configuration is intact. 7. 2D NMR (NOESY): Perform Nuclear Overhauser Effect Spectroscopy. Rationale: NOESY confirms the spatial proximity of protons, validating that the ether linkage has not undergone unexpected rearrangement and that the stereocenter vectors the pyridine ring as computationally predicted.

Workflow Step1 1. Scaffold Selection (S)-Enantiomer HCl Salt Step2 2. Free-Basing & SNAr (DIPEA, Aryl Halide, Heat) Step1->Step2 Base Neutralization Step3 3. Aqueous Workup (Remove Salts & Excess Base) Step2->Step3 Phase Separation Step4 4. Chiral HPLC Validation (Confirm ee > 99%) Step3->Step4 Organic Phase Isolation Step5 5. 2D NMR (NOESY) (Confirm Spatial Vectoring) Step4->Step5 Stereochemical Purity Step6 6. Target Binding Assay (SPR or TR-FRET) Step5->Step6 Structural Confirmation

Self-validating experimental workflow for the synthesis and structural verification of derivatives.

ADME/Tox Optimization Mechanisms

Beyond target affinity, the (S)-4-(Pyrrolidin-3-yloxy)pyridine scaffold serves as a powerful tool for rescuing failing drug candidates during Lead Optimization:

  • Mitigating hERG Toxicity: Highly lipophilic basic amines often bind to the hERG potassium channel, causing cardiotoxicity. The electron-withdrawing nature of the ether oxygen slightly lowers the pKa of the pyrrolidine nitrogen compared to an unsubstituted pyrrolidine. This subtle pKa tuning reduces hERG affinity while maintaining target salt-bridge interactions.

  • Improving Metabolic Clearance: Flat, highly aromatic molecules (sp² rich) are prone to rapid CYP450-mediated oxidation and poor solubility. By introducing the sp³-rich pyrrolidine ring, the molecule gains three-dimensionality ("Escape from Flatland"), which disrupts crystal packing, increases aqueous solubility, and reduces off-target promiscuity.

Conclusion

The "mechanism of action" of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride in drug discovery is fundamentally structural. It acts as a precise, stereochemically defined vector that bridges the gap between target engagement and favorable pharmacokinetics. By understanding the causality behind its physicochemical properties—from the basicity of its pyrrolidine core to the spatial orientation dictated by its (S)-chirality—medicinal chemists can rationally design highly potent, selective, and bioavailable therapeutics.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Research Floor. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulations. Journal of Pharmaceutical Sciences. [Link]

Sources

Thermodynamic Stability of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly versatile chiral building block utilized extensively in the development of neuroactive pharmaceutical ingredients, particularly in structure-activity relationship (SAR) studies targeting nicotinic acetylcholine receptors[1]. As a secondary amine coupled to an electron-deficient heteroaromatic ring via an ether linkage, its thermodynamic stability is governed by a complex interplay of ionic interactions, microenvironmental pH, and hydrolytic susceptibility.

This whitepaper provides an in-depth analysis of the physicochemical properties, degradation mechanisms, and validated experimental workflows required to profile the thermodynamic stability of this compound, ensuring robust data generation for drug development professionals.

Structural Determinants and Mechanistic Causality

The structural architecture of (S)-4-(Pyrrolidin-3-yloxy)pyridine dictates its thermodynamic reactivity profile. Understanding the causality behind its degradation requires dissecting its core functional groups:

  • The Pyrrolidine Moiety: The saturated five-membered pyrrolidine ring contains a secondary amine, which is strongly basic (pKa ~ 11.2)[2]. This high basicity necessitates salt formation—typically as a hydrochloride—to enhance solid-state stability, increase crystal lattice energy, and improve aqueous solubility.

  • The Pyridine Ring: Pyridine is a weakly basic aromatic heterocycle (pKa ~ 5.2). The nitrogen atom withdraws electron density from the C2 and C4 positions, rendering them highly electrophilic[2].

  • The Ether Linkage (C4-Oxygen): The ether bond connecting the chiral pyrrolidine ring to the C4 position of the pyridine ring is the primary site of chemical vulnerability. Because the C4 position is electron-deficient, the ether linkage is susceptible to Nucleophilic Aromatic Substitution (SNAr) by water or hydroxide ions, especially when the pyridine nitrogen is protonated in acidic media.

  • The Hydrochloride Salt: While hydrochloride salts are the most common counterions used for basic chemical entities to improve solubility[3], they carry a risk of disproportionation (conversion from the salt form back to the free base) if exposed to moisture or incompatible excipients in the solid state[4].

Degradation Pathways

Hydrolytic Cleavage (SNAr Mechanism)

In aqueous environments, particularly at extreme pH values, nucleophilic attack at the C4 position of the pyridine ring leads to the cleavage of the ether bond. This is an irreversible thermodynamic degradation that yields 4-pyridone and (S)-pyrrolidin-3-ol. The protonation of the pyridine nitrogen in acidic media further lowers the activation energy for this SNAr pathway by increasing the electrophilicity of the C4 carbon.

G A (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride B Nucleophilic Attack (H2O/OH-) at Pyridine C4 Position A->B Aqueous Media Extreme pH C Tetrahedral SNAr Intermediate B->C Rate-Limiting Step D Thermodynamic Cleavage: 4-Pyridone + (S)-3-Pyrrolidinol C->D Ether Bond Cleavage

Fig 1: SNAr hydrolytic degradation pathway of (S)-4-(Pyrrolidin-3-yloxy)pyridine.

Solid-State Salt Disproportionation

In the solid state, exposure to ambient humidity can alter the microenvironmental pH of the crystal lattice. Water mediates the dissociation of the hydrochloride salt, leading to the formation of the free base and the loss of volatile HCl gas[5]. This disproportionation compromises the dissolution rate and physical stability of the formulated active pharmaceutical ingredient (API)[4].

Chiral Stability

The (S)-stereocenter at C3 of the pyrrolidine ring is relatively stable to direct racemization due to the lack of an adjacent highly acidic proton. However, prolonged thermal stress in strongly basic media can induce epimerization, necessitating chiral monitoring during forced degradation studies.

Quantitative Physicochemical Profiling

To establish a baseline for formulation and storage, the quantitative thermodynamic parameters of the hydrochloride salt must be defined. The table below summarizes the typical physicochemical profile for this class of chiral pyrrolidine-pyridine hybrids.

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight ~214.69 g/mol (Mono-HCl)Mass spectrometry target mass [M+H]+ = 165.10
Pyrrolidine pKa ~11.2Dictates strong basicity and salt formation[2].
Pyridine pKa ~5.2Influences pH-dependent solubility and SNAr susceptibility[2].
Hygroscopicity Moderate to HighRequires dynamic vapor sorption (DVS) profiling; moisture drives disproportionation[5].
Thermal Stability (Tm) > 150°C (Dependent on polymorph)Assessed via DSC; endothermic events indicate melting or desolvation.

Experimental Protocols for Stability Assessment

A robust stability profile requires a self-validating system of orthogonal analytical techniques. The following protocols detail the step-by-step methodologies for assessing the thermodynamic stability of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

Protocol 1: Solid-State Thermodynamic Profiling

This protocol evaluates the crystal lattice energy and the risk of salt disproportionation.

  • Sample Preparation: Accurately weigh 5-10 mg of the API into a hermetically sealed aluminum pan with a pinhole to allow volatile release.

  • Thermal Analysis (DSC/TGA):

    • Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a heating rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min). The nitrogen purge is critical to prevent oxidative artifacts that could be misinterpreted as thermal degradation.

    • Simultaneously run Thermogravimetric Analysis (TGA) to correlate endothermic events with mass loss (differentiating melting from desolvation/HCl loss).

  • Moisture Stress (DVS): Subject the sample to Dynamic Vapor Sorption cycling between 0% and 90% Relative Humidity (RH) at 25°C. A mass uptake >2% indicates a risk of moisture-induced disproportionation[5].

  • Polymorphic Confirmation (XRPD): Analyze the post-DVS sample using X-Ray Powder Diffraction (Cu-Kα radiation, 2θ range 2°-40°). Compare the diffractogram to the pristine API to verify if a phase transition or disproportionation to the free base has occurred[4].

Protocol 2: Solution-State Hydrolytic Kinetics

This protocol determines the activation energy for the SNAr ether cleavage.

  • Buffer Preparation: Prepare 50 mM aqueous buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • API Incubation: Dissolve the API to a final concentration of 0.5 mg/mL in each buffer. Aliquot into sealed amber HPLC vials to prevent photo-degradation.

  • Accelerated Stress: Incubate the vials in thermostated blocks at 40°C, 60°C, and 80°C. Pull samples at predefined time points (0, 2, 4, 8, 24, and 48 hours).

  • HPLC-UV Analysis: Inject samples onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor at 254 nm (optimal for the pyridine chromophore).

  • Kinetic Modeling: Plot ln([API]t​/[API]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Use the Arrhenius equation ( ln(k)=ln(A)−Ea​/RT ) to calculate the activation energy ( Ea​ ) and predict shelf-life at 25°C.

G Start Thermodynamic Stability Profiling Solid Solid-State Analysis (Disproportionation Risk) Start->Solid Solution Solution-State Kinetics (Hydrolytic Susceptibility) Start->Solution XRPD XRPD & DSC/TGA (Crystal Lattice Energy) Solid->XRPD Thermal/Moisture Stress HPLC Stability-Indicating HPLC (Arrhenius Modeling) Solution->HPLC pH/Temperature Stress Output Shelf-Life & Formulation Matrix XRPD->Output HPLC->Output

Fig 2: Workflow for comprehensive thermodynamic stability profiling of the API.

Conclusion & Formulation Strategies

The thermodynamic stability of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is primarily challenged by moisture-induced salt disproportionation in the solid state and SNAr-mediated ether hydrolysis in the solution state. To mitigate these liabilities during drug development, formulation scientists must employ strict moisture control (e.g., desiccant packaging, non-hygroscopic excipients) and avoid highly alkaline microenvironments (such as those created by basic excipients like magnesium stearate) that can trigger disproportionation and subsequent degradation[4],[5].

Sources

Pharmacokinetic Profiling of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Introduction: The Strategic Imperative of Early Pharmacokinetic Assessment

The pyrrolidine nucleus is a foundational scaffold in modern medicinal chemistry, present in numerous FDA-approved drugs.[1] Its derivatives, such as the (S)-4-(Pyrrolidin-3-yloxy)pyridine class, are of significant interest due to their versatile binding capabilities and potential for high target affinity. However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic (PK) properties.[2] Early and comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a procedural step but a strategic necessity to mitigate late-stage failures and guide successful drug design.[3][4][5]

This guide provides an in-depth framework for the systematic pharmacokinetic profiling of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride derivatives. As a Senior Application Scientist, the methodologies detailed herein are grounded in established principles and designed to provide robust, decision-driving data for drug development professionals. We will explore the critical in vitro assays that form the bedrock of early profiling and culminate in the integrative in vivo studies that predict human pharmacokinetics.

Part 1: Foundational In Vitro ADME Characterization

In vitro ADME studies are the cornerstone of preclinical evaluation, offering vital insights into a compound's intrinsic properties before committing to resource-intensive animal studies.[4][6] These assays are designed to identify potential liabilities, such as rapid metabolism or poor absorption, that can terminate a drug's development.[4]

Metabolic Stability Assessment

Causality Behind Experimental Choice: The primary objective of this assay is to determine the intrinsic susceptibility of a compound to metabolic enzymes, primarily located in the liver.[7] A compound that is rapidly metabolized will likely have a short half-life and low exposure in vivo, rendering it ineffective. We utilize human liver microsomes (HLM) as they contain a high concentration of the critical Phase I drug-metabolizing enzymes, the Cytochrome P450 (CYP) superfamily.[7][8] This assay serves as a primary screen to rank-order compounds based on their metabolic lability and predict in vivo hepatic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound (e.g., (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl derivative) in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mM NADPH (enzyme cofactor) solution in the same buffer and keep it at 37°C.[9]

    • Prepare a "stop solution" of acetonitrile containing an internal standard (e.g., Bucetin) to terminate the reaction.[9]

  • Incubation:

    • Add the test compound from the stock solution to the HLM suspension to achieve a final concentration of 1 µM. Gently vortex.

    • Pre-incubate the compound-microsome mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[9]

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the stop solution.[8][9] The 0-minute sample is taken immediately after adding NADPH.

  • Control Incubations:

    • Negative Control (No NADPH): Perform an identical incubation but replace the NADPH solution with the phosphate buffer to assess for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic properties (e.g., Dextromethorphan) to validate the assay performance.

  • Sample Analysis:

    • Centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.[8]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).[8]

Data Presentation: Metabolic Stability Parameters

Compound IDTest Concentration (µM)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative A1.045.230.7
Derivative B1.0> 60< 23.0
Derivative C1.015.887.7
Dextromethorphan1.022.561.6

Workflow Visualization: Metabolic Stability Assay

G cluster_prep 1. Preparation cluster_reaction 2. Reaction at 37°C cluster_analysis 3. Analysis Compound Test Compound (1 µM final) Incubate Initiate Reaction with NADPH Compound->Incubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubate NADPH NADPH Cofactor (1 mM) NADPH->Incubate Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Terminate Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Remaining, t½, and CLint LCMS->Calculate

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB)

Causality Behind Experimental Choice: Once a drug enters the bloodstream, it can bind to plasma proteins like albumin and α1-acid glycoprotein.[10] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[11] Therefore, determining the fraction unbound (fu) is critical for interpreting PK and pharmacodynamic (PD) data. High protein binding can limit efficacy and tissue distribution but may also prolong the drug's half-life. We use the Rapid Equilibrium Dialysis (RED) method, which is considered a "golden standard" due to its accuracy and minimal non-specific binding compared to other methods like ultrafiltration.[10][12]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Compound Preparation: Prepare a working solution of the test compound by spiking it into plasma (human, rat, etc.) to a final concentration of 1-5 µM.[11]

  • RED Device Setup:

    • The RED device consists of inserts with a semipermeable membrane (typically 8,000 Da molecular weight cutoff) that divides a Teflon base plate well into two chambers.

    • Pipette the compound-spiked plasma into the donor chamber (red-ringed side) of the RED insert.

    • Pipette an equal volume of phosphate-buffered saline (PBS, pH 7.4) into the receiver (buffer) chamber.

  • Equilibration:

    • Seal the plate and incubate at 37°C on an orbital shaker for approximately 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • Crucially, to measure the total concentration in the plasma side, match the matrix of both samples by adding an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.

    • Precipitate proteins from both matched samples with a stop solution (e.g., acetonitrile).

    • Analyze the concentrations in both chambers using a validated LC-MS/MS method.[11]

  • Data Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • Percent Bound = (1 - fu) * 100

Data Presentation: Plasma Protein Binding Results

Compound IDSpeciesTest Concentration (µM)% BoundFraction Unbound (fu)
Derivative AHuman2.092.5%0.075
Derivative BHuman2.078.1%0.219
Derivative CRat2.095.3%0.047
Warfarin (Control)Human2.099.2%0.008

Workflow Visualization: Plasma Protein Binding (RED) Assay

G cluster_setup 1. Assay Setup cluster_eq 2. Equilibration cluster_analysis 3. Analysis Spike Spike Compound into Plasma LoadPlasma Load Spiked Plasma into Donor Chamber Spike->LoadPlasma Incubate Incubate at 37°C (4-6 hours) Unbound Drug Crosses Membrane LoadPlasma->Incubate LoadBuffer Load PBS Buffer into Receiver Chamber LoadBuffer->Incubate Sample Collect Aliquots from Both Chambers Incubate->Sample MatrixMatch Matrix Match Samples Sample->MatrixMatch Analyze LC-MS/MS Analysis MatrixMatch->Analyze Calculate Calculate % Bound and Fraction Unbound Analyze->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Cytochrome P450 (CYP) Inhibition

Causality Behind Experimental Choice: Co-administration of drugs can lead to one drug inhibiting the metabolism of another, a phenomenon known as a drug-drug interaction (DDI).[13] This can lead to elevated plasma levels of the co-administered drug, potentially causing toxicity.[14] Assessing a new chemical entity's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a critical safety screen and a regulatory requirement.[15][16] This assay determines the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound required to reduce the activity of a specific CYP enzyme by 50%.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Reagent Preparation:

    • Prepare a range of concentrations for the test compound in a multi-well plate.

    • Use recombinant human CYP enzymes (e.g., CYP3A4) and a corresponding fluorogenic probe substrate that becomes fluorescent after being metabolized by the enzyme.

    • Prepare an NADPH regenerating system to ensure sustained enzyme activity.

  • Incubation Procedure:

    • In a multi-well plate, combine the CYP enzyme, test compound at various concentrations, and buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement:

    • Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is directly proportional to the enzyme's activity.[15]

  • Controls:

    • Positive Control: Include a known inhibitor for each CYP isoform (e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity.

    • Negative Control (No Inhibitor): This represents 100% enzyme activity.

    • Baseline Control (No Enzyme): This measures background fluorescence.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: CYP450 Inhibition IC50 Values

CYP IsoformProbe SubstrateKnown InhibitorDerivative B IC50 (µM)
CYP1A2---Furafylline> 50
CYP2C9---Sulfaphenazole22.5
CYP2C19---Ticlopidine> 50
CYP2D6---Quinidine8.9
CYP3A4---Ketoconazole1.5

Workflow Visualization: CYP Inhibition Assay

G cluster_plate Microplate Setup cluster_reaction Reaction at 37°C cluster_analysis Data Analysis A Control Wells (No Inhibitor) AddEnzyme Add CYP Enzyme + Substrate + NADPH A->AddEnzyme B Test Compound Wells (Serial Dilutions) B->AddEnzyme C Positive Control Wells (Known Inhibitor) C->AddEnzyme Measure Measure Fluorescence Over Time AddEnzyme->Measure Metabolism produces fluorescent signal Plot Plot % Inhibition vs. [Compound] Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Workflow for a fluorogenic CYP450 inhibition assay.

Part 2: Definitive In Vivo Pharmacokinetic Assessment

While in vitro assays are predictive, in vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted within a complex biological system.[17][18] Rodent models, such as rats or mice, are typically used for initial PK studies due to practical considerations and their utility in predicting human pharmacokinetics.[18][19]

Causality Behind Experimental Choice: An in vivo PK study provides the most critical data for a drug development program, including clearance, volume of distribution, half-life, and oral bioavailability. These parameters are essential for selecting a lead candidate, designing efficacious and safe dosing regimens for further studies, and fulfilling regulatory requirements.[17][20] We conduct studies using both intravenous (IV) and oral (PO) administration to determine the absolute oral bioavailability (F%), which measures the fraction of the oral dose that reaches systemic circulation.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model and Acclimation:

    • Use male Sprague-Dawley rats (or a similar appropriate rodent model).[19]

    • Acclimate the animals for at least 3-5 days before the study.

    • Surgical cannulation of the jugular vein may be performed for serial blood sampling to reduce animal stress.

  • Dosing:

    • Divide animals into two groups (n=3-5 per group).

    • IV Group: Administer the compound as a single bolus via the tail vein (e.g., 2 mg/kg).

    • PO Group: Administer the compound via oral gavage (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle.

  • Blood Sample Collection:

    • Collect blood samples (e.g., ~100 µL) at predetermined time points post-dose.

    • Typical time points: (Pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Harvest the plasma and store it at -80°C until analysis.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Key Pharmacokinetic Parameters

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t½ (Half-life): Time required for the plasma concentration to decrease by half.

  • CL (Clearance): Volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Data Presentation: In Vivo Pharmacokinetic Parameters in Rat

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1,250850
Tmax (h)0.081.0
AUC (0-inf) (ng*h/mL)2,4004,800
t½ (h)3.54.1
CL (mL/min/kg)13.9-
Vd (L/kg)4.1-
F% -40.0%

Workflow Visualization: In Vivo Pharmacokinetic Study

G cluster_dosing 1. Dosing cluster_sampling 2. Sampling & Bioanalysis cluster_analysis 3. PK Analysis IV IV Dosing Group (e.g., 2 mg/kg) Blood Serial Blood Collection (Predetermined Timepoints) IV->Blood PO PO Dosing Group (e.g., 10 mg/kg) PO->Blood Plasma Process to Plasma Blood->Plasma LCMS LC-MS/MS Bioanalysis (Quantify Drug Conc.) Plasma->LCMS Plot Plot Conc. vs. Time LCMS->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate PK Parameters (AUC, CL, t½, F%) NCA->Params

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride derivatives is a multi-faceted process that builds from foundational in vitro data to definitive in vivo characterization. The integration of data from metabolic stability, plasma protein binding, and CYP inhibition assays provides a clear, early-stage picture of a compound's potential liabilities and strengths. This allows for informed decisions, enabling chemists to prioritize compounds with more "drug-like" ADME properties.[4]

Ultimately, the in vivo pharmacokinetic study provides the crucial link between the laboratory bench and a potential therapeutic, defining the exposure profile that drives both efficacy and safety. A robust and well-designed profiling strategy, as outlined in this guide, is indispensable for navigating the complexities of drug development and increasing the probability of advancing a promising molecule to the clinic.

References

  • In Vitro ADME. Selvita. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • In Vitro ADME. BioDuro. [Link]

  • Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. [Link]

  • In Vivo PK and TK. BioDuro. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). Bienta. [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Metabolic Stability. Mattek. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • CYP Inhibition Assay (Ki). Cyprotex. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PMC. [Link]

  • Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Preclinical efficacy in therapeutic area guidelines from FDA and EMA: A cross-sectional study. ResearchGate. [Link]

  • Clinical pharmacology and pharmacokinetics. European Medicines Agency (EMA). [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3- fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) -2-(4-fluorophenyl. ResearchGate. [Link]

  • Step 2: Preclinical Research. FDA. [Link]

  • Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. DOI. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • 4-(Pyrrolidin-3-yl)pyridine. PubChem. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry. [Link]

Sources

Technical Whitepaper: Molecular Weight and Thermodynamic Solubility Profiling of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a critical chiral building block utilized in the synthesis of novel therapeutics, including nicotinic acetylcholine receptor (nAChR) modulators and CGRP receptor antagonists[1][2]. As a Senior Application Scientist, I have structured this guide to provide a rigorous physicochemical characterization of this compound. We will explore the causality behind its salt selection, exact molecular weight stoichiometry, and a self-validating protocol for thermodynamic solubility profiling.

Chemical Identity and Molecular Weight Stoichiometry

The free base of (S)-4-(Pyrrolidin-3-yloxy)pyridine (Chemical Formula: C9H12N2O) is typically an oil or low-melting solid. This physical state presents significant challenges in pharmaceutical manufacturing, including poor oxidative stability and erratic dissolution rates.

Causality of Salt Selection: To overcome these limitations, the compound is crystallized as a hydrochloride salt. The introduction of hydrochloric acid protonates the basic nitrogen centers (primarily the highly basic pyrrolidine nitrogen, and secondarily the pyridine nitrogen at lower pH). This increases the crystal lattice energy, converting the oily free base into a stable, highly crystalline solid. This salt formation drastically enhances the thermodynamic solubility in aqueous media, a prerequisite for achieving high bioavailability in early pharmacokinetic evaluations[2].

Stoichiometric Calculations

Depending on the crystallization conditions and stoichiometric equivalents of acid used, this compound can form either a monohydrochloride or a dihydrochloride salt[1].

Table 1: Physicochemical Properties and Molecular Weight Comparison

PropertyFree BaseMonohydrochloride SaltDihydrochloride Salt
Chemical Formula C9H12N2OC9H13ClN2OC9H14Cl2N2O
Molecular Weight 164.20 g/mol 200.67 g/mol 237.13 g/mol
Physical State Oil / Low-melting solidCrystalline SolidCrystalline Solid
pKa (Estimated) ~9.5 (Pyrrolidine), ~5.2 (Pyridine)N/A (Pre-protonated)N/A (Pre-protonated)

pH-Dependent Ionization and Solubility Profile

The solubility of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is intrinsically linked to the pH of the dissolution medium. Because the molecule contains two ionizable basic centers, its solubility profile follows a predictable Henderson-Hasselbalch relationship.

  • Gastric pH (1.2): Both the pyrrolidine and pyridine nitrogens are protonated, forming a highly hydrophilic di-cation. Solubility is maximized (>50 mg/mL).

  • Intestinal pH (6.8): The pyridine nitrogen deprotonates, leaving a mono-cationic species. The molecule exhibits amphiphilic behavior, resulting in moderate solubility (~15 mg/mL).

  • Basic pH (>9.0): Both nitrogens are un-ionized, yielding the lipophilic free base. Aqueous solubility drops precipitously (<1 mg/mL), while organic solubility (e.g., in DMSO or Methanol) increases.

Ionization LowPH Gastric pH (1.2) Fully Protonated (Di-cation) SolHigh SolHigh LowPH->SolHigh Hydrophilic MidPH Intestinal pH (6.8) Mono-cationic State SolMid Moderate Solubility (~15 mg/mL) MidPH->SolMid Amphiphilic HighPH HighPH SolLow SolLow HighPH->SolLow Lipophilic

Caption: Logical relationship between pH-dependent ionization and aqueous solubility profile.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the equilibrium solubility of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride, a thermodynamic shake-flask method coupled with HPLC-UV quantification is required[3]. Unlike kinetic solubility assays (which often overestimate solubility due to metastable supersaturation), thermodynamic profiling ensures a true solid-liquid equilibrium[2].

Protocol: Thermodynamic Solubility Profiling via HPLC-UV

Design Causality: This protocol is designed as a self-validating system. The critical failure point in salt solubility assays is the "pH shift"—where the dissolution of the acidic hydrochloride salt overwhelms the buffer capacity, lowering the pH and artificially inflating the perceived solubility at the target pH. Step 5 explicitly mitigates this risk by forcing a post-equilibration validation check.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: Add an excess amount (approx. 50 mg) of solid (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride to a series of glass vials containing 1.0 mL of standardized buffer solutions (pH 1.2, 4.5, 6.8, and 7.4)[3].

  • Equilibration: Seal the vials and place them on an orbital shaker at 37°C for 48 hours. Causality: A 48-hour incubation ensures complete thermodynamic equilibrium between the solid lattice and the dissolved phase, preventing the false positives common in 24-hour kinetic assays[3].

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid. Carefully extract the supernatant.

  • Filtration and Dilution: Pass the supernatant through a 0.22 µm PTFE syringe filter. Dilute the filtrate 1:100 in the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Self-Validation (Post-Assay pH Check): Measure the pH of the remaining unfiltered supernatant. Validation Rule: If the final pH deviates by more than ±0.1 units from the initial buffer pH, the buffer capacity was exceeded. The data point must be rejected, and the assay repeated with a higher molarity buffer.

  • HPLC-UV Quantification: Inject 10 µL of the diluted sample onto a C18 Reversed-Phase column (e.g., 5 µm, 4.6 × 150 mm). Causality: The C18 stationary phase provides optimal retention for the hydrophobic pyrrolidine-pyridine core[2]. Use a mobile phase of 0.1% TFA in Water/Acetonitrile and monitor absorbance at λ=254 nm. Calculate concentration against a 5-point calibration curve (forced through the origin).

Workflow Step1 Solid Compound Weighing (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl Step2 Buffer Addition (pH 1.2, 4.5, 6.8, 7.4) Step1->Step2 Step3 Incubation & Agitation (48h at 37°C) Step2->Step3 Step4 Phase Separation (Centrifugation at 10,000g) Step3->Step4 Step5 Post-Assay pH Validation (Self-Validating Step) Step4->Step5 Step6 HPLC-UV Quantification (RP-C18, λ=254 nm) Step5->Step6

Caption: Thermodynamic solubility profiling workflow for (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

Table 2: Expected Thermodynamic Solubility Profile (37°C)

Solvent / Buffer SystemTarget pHExpected Solubility (mg/mL)Ionization State
SGF (Simulated Gastric Fluid)1.2> 50.0Di-cation
Acetate Buffer4.5~ 35.0Mixed Cationic
FaSSIF (Fasted State Intestinal)6.5~ 18.5Mono-cation
Phosphate Buffer7.4~ 12.0Mono-cation / Free Base
DMSON/A> 100.0Solvated Salt

Conclusion

The calculation of molecular weight and the empirical determination of thermodynamic solubility for (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride are foundational to its successful integration into drug discovery pipelines[2]. By utilizing the monohydrochloride salt (MW: 200.67 g/mol ), formulators can leverage its high crystalline lattice energy and superior aqueous solubility profile. Implementing self-validating HPLC protocols ensures that the resulting physicochemical data is robust, reproducible, and ready for regulatory scrutiny.

References

  • European Patent Office.EP 3368526 B1 - CGRP RECEPTOR ANTAGONISTS.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of (S)-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride, a valuable building block for pharmaceutical and medicinal chemistry research. The synthesis is presented as a three-step process commencing with a stereospecific Mitsunobu reaction to form the key ether linkage, followed by acidic deprotection of the Boc-protecting group, and concluding with the formation and purification of the final dihydrochloride salt. This protocol emphasizes the critical experimental parameters, the rationale behind procedural choices, and methods for characterization and purification of the intermediates and the final product.

Introduction

The pyrrolidin-3-yloxy-pyridine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of biologically active molecules. The specific stereochemistry of the pyrrolidine ring is often crucial for target engagement and pharmacological activity. This application note details a reliable and reproducible protocol for the synthesis of the (S)-enantiomer of 4-(pyrrolidin-3-yloxy)pyridine as its dihydrochloride salt. The synthetic strategy hinges on three key transformations:

  • Mitsunobu Reaction: Formation of the aryl ether bond between (S)-N-Boc-3-hydroxypyrrolidine and 4-hydroxypyridine. This reaction is known for its mild conditions and inversion of stereochemistry at the alcohol carbon, which is a key consideration in stereoselective synthesis.[1][2]

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen under acidic conditions.

  • Salt Formation and Purification: Conversion of the free base to the more stable and readily handled dihydrochloride salt, followed by purification.

This guide is intended for researchers in organic synthesis and drug development, providing not only a step-by-step protocol but also insights into potential challenges and optimization strategies.

Overall Synthetic Scheme

The synthetic pathway to (S)-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride is illustrated below.

Synthetic_Scheme reactant1 (S)-N-Boc-3-hydroxypyrrolidine step1 Step 1: Mitsunobu Reaction PPh₃, DIAD, THF reactant1->step1 reactant2 4-Hydroxypyridine reactant2->step1 intermediate (S)-tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate step2 Step 2: Boc Deprotection HCl in Dioxane intermediate->step2 product_freebase (S)-4-(pyrrolidin-3-yloxy)pyridine step3 Step 3: Salt Formation product_freebase->step3 final_product (S)-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride step1->intermediate step2->product_freebase step3->final_product Mitsunobu_Reaction start Dissolve (S)-N-Boc-3-hydroxypyrrolidine, 4-hydroxypyridine, and PPh₃ in anhydrous THF cool Cool to 0 °C start->cool add_diad Add DIAD dropwise cool->add_diad react Stir at room temperature (12-18 h) add_diad->react workup Aqueous workup react->workup purify Flash chromatography workup->purify product Obtain (S)-tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate purify->product Boc_Deprotection start Dissolve Boc-protected intermediate in DCM or Dioxane add_hcl Add 4 M HCl in Dioxane start->add_hcl react Stir at room temperature (1-2 h) add_hcl->react concentrate Concentrate under reduced pressure react->concentrate product Obtain crude (S)-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride salt concentrate->product Recrystallization start Dissolve crude salt in minimal hot isopropanol cool_slowly Allow to cool slowly to room temperature start->cool_slowly cool_further Cool in an ice bath cool_slowly->cool_further filter Collect crystals by vacuum filtration cool_further->filter wash Wash with cold diethyl ether filter->wash dry Dry under vacuum wash->dry product Obtain pure (S)-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride dry->product

Sources

Application Note: Comprehensive HPLC Method Development for (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analyte Profiling

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly polar, basic, and chiral active pharmaceutical ingredient (API) building block. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming a trifecta of chromatographic challenges:

  • High Polarity : The ether linkage and dual nitrogen atoms significantly lower its partition coefficient (LogP), leading to poor retention on conventional C18 reversed-phase (RP) columns.

  • Dual Basic Centers : The molecule possesses a pyridine ring (pKa ~5.2) and a secondary pyrrolidine amine (pKa ~10.4). In standard acidic mobile phases (pH 2–3), both nitrogens are protonated. This cationic state induces severe secondary electrostatic interactions with residual acidic silanols on the silica stationary phase, resulting in catastrophic peak tailing and loss of resolution.

  • Chirality : The (S)-enantiomer requires rigorous enantiomeric excess (ee) determination to monitor potential racemization during synthesis.

This application note details a rationally designed, self-validating analytical system for both chemical purity (achiral) and enantiomeric purity (chiral) analysis, grounded in fundamental physicochemical causality.

Chemical Purity & Assay: Overcoming Polarity and Basicity

To achieve robust retention and symmetrical peak shape for chemical purity, two orthogonal strategies are employed: High-pH RP-HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

Strategy A: High-pH Reversed-Phase HPLC

Causality : By raising the mobile phase pH above the pKa of the pyrrolidine nitrogen (pH > 11.0), the molecule is fully deprotonated into its neutral free-base form. This neutral state eliminates electrostatic repulsion, increases hydrophobicity (driving partitioning into the C18 phase), and prevents ion-exchange interactions with surface silanols. Because standard silica dissolves at pH > 8, an Ethylene Bridged Hybrid (BEH) particle column is mandatory to ensure column longevity .

Protocol: High-pH RP-HPLC

  • Column Preparation : Install a Waters XBridge BEH C18 column (150 × 4.6 mm, 3.5 µm). Flush with 100% Acetonitrile for 20 minutes to remove storage solvents.

  • Mobile Phase A : Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM). Adjust the pH to 11.0 using 28% Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B : 100% HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0.0–2.0 min: 5% B

    • 2.0–10.0 min: Linear ramp from 5% to 60% B

    • 10.0–12.0 min: Hold at 60% B

    • 12.0–12.1 min: Return to 5% B

    • 12.1–17.0 min: Re-equilibration at 5% B

  • Instrument Parameters : Flow rate at 1.0 mL/min; Column temperature at 30 °C; UV Detection at 214 nm and 254 nm.

  • Sample Preparation : Dissolve the standard/sample to a concentration of 0.5 mg/mL in Water/Acetonitrile (90:10, v/v). Inject 10 µL.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality : For highly polar basic compounds, HILIC operates via a "reverse-reversed phase" mechanism. The highly organic mobile phase (>70% acetonitrile) drives the polar analyte to partition into the water-enriched layer immobilized on a polar stationary phase. Using an acidic buffer (pH 3.0) ensures the analyte is fully ionized (dicationic), maximizing its hydrophilicity and retention while utilizing ammonium formate to mask silanol interactions .

Protocol: HILIC Mode

  • Column Preparation : Install an ACE HILIC-B or Waters XBridge Amide column (150 × 4.6 mm, 3.5 µm).

  • Mobile Phase : Prepare an isocratic mixture of 85% Acetonitrile and 15% 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with Formic Acid).

  • Instrument Parameters : Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV Detection at 214 nm.

  • Sample Preparation : Dissolve the sample to 0.5 mg/mL in Acetonitrile/Water (85:15, v/v). Critical Step: The sample diluent must match the initial mobile phase organic strength to prevent peak distortion and solvent-mismatch breakthrough. Inject 5 µL.

Enantiomeric Purity: Chiral Resolution

Causality : The separation of the (S) and (R) enantiomers requires a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (amylose derivatives) provide chiral recognition through hydrogen bonding, dipole-dipole interactions, and steric fit. Because the pyrrolidine nitrogen is highly basic, it will strongly adsorb to the CSP backbone, causing extreme tailing. The addition of a basic modifier—Diethylamine (DEA)—to the mobile phase is critical. DEA acts as a sacrificial competitor, dynamically coating the active acidic sites on the CSP and ensuring sharp, symmetrical peaks for the analyte .

Protocol: Normal-Phase Chiral HPLC

  • Column Preparation : Install a Daicel Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate), 250 × 4.6 mm, 5 µm). Flush with 100% Isopropanol (IPA) before introducing hexane.

  • Mobile Phase : Prepare an isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Degas thoroughly.

  • Instrument Parameters : Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV Detection at 230 nm.

  • Sample Preparation : Dissolve the sample to 1.0 mg/mL directly in the Mobile Phase. Inject 10 µL.

Data Presentation & System Suitability

The following table summarizes the expected quantitative system suitability parameters for the developed methods. This serves as a self-validating benchmark to ensure the chromatographic system is functioning correctly prior to sample analysis.

Analytical MethodAnalyte StateRetention Time (tR)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
High-pH RP-HPLC Free Base (Neutral)~6.5 min≤ 1.2> 10,000N/A (Achiral)
HILIC (Amide) Cation (Protonated)~8.2 min≤ 1.3> 8,000N/A (Achiral)
Chiral NP-HPLC Free Base (Neutral)(R): ~12.4 min(S): ~14.1 min≤ 1.5> 5,000≥ 2.5

Note: Elution order in chiral chromatography is highly dependent on the specific CSP and modifier used; absolute configuration must always be confirmed with enantiopure reference standards.

Visualizations

Workflow start Analyte: (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl (Highly Polar, pKa ~10.4 & 5.2) split Select Analytical Objective start->split chem_purity Chemical Purity & Assay split->chem_purity chiral_purity Enantiomeric Purity split->chiral_purity rp_hplc High-pH RP-HPLC (pH 11) Deprotonate to Free Base Use BEH C18 Column chem_purity->rp_hplc hilic HILIC Mode (pH 3.0) Retain Protonated Cation Use Amide/Bare Silica Column chem_purity->hilic csp Chiral Stationary Phase Amylose/Cellulose Derivatized chiral_purity->csp np_chiral Normal Phase + DEA Modifier Mask Active Sites to Prevent Tailing csp->np_chiral

Logical workflow for HPLC method development of polar basic chiral compounds.

Ionization acidic Low pH (pH < 4) Both Nitrogens Protonated (Dicationic State) neutral Neutral pH (pH 7-8) Pyrrolidine Protonated (Monocationic State) acidic->neutral Increase pH hilic_target Ideal for HILIC (Maximal Hydrophilicity) acidic->hilic_target Aqueous Partitioning basic High pH (pH > 11) Both Nitrogens Deprotonated (Neutral Free Base) neutral->basic Increase pH rp_target Ideal for RP-HPLC (Maximal Hydrophobicity) basic->rp_target C18 Partitioning

Effect of mobile phase pH on the ionization state and chromatographic retention strategy.

References

  • Waters Corporation. "Routine Switching Between High and Low pH on XBridge HPLC Columns". Waters Library. [Link]

  • Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting". Agilent Technical Overviews.[Link]

  • Lin, et al. "Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester". Taylor & Francis Online.[Link]

In vitro screening assays involving (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Screening Assays for Nicotinic Acetylcholine Receptor (nAChR) Modulators using (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Executive Summary

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly versatile chiral building block and reference pharmacophore utilized in the discovery of novel nicotinic acetylcholine receptor (nAChR) ligands. Due to its structural homology to natural acetylcholine and nicotine, this scaffold is predominantly employed in structure-activity relationship (SAR) studies targeting the α4​β2​ and α7​ nAChR subtypes for indications such as cognitive disorders, neuroprotection, and smoking cessation. This application note details the mechanistic rationale and provides robust, self-validating in vitro screening protocols—specifically radioligand binding and high-throughput calcium flux assays—for evaluating compounds derived from this scaffold.

Pharmacological Context & Rationale

The Nicotinic Pharmacophore & Causality of Binding The binding of ligands to the nAChR orthosteric site is dictated by precise spatial and electronic parameters. The (S)-4-(pyrrolidin-3-yloxy)pyridine scaffold perfectly embodies the classic nicotinic pharmacophore[1]:

  • The Pyrrolidine Ring: At physiological pH, the pyrrolidine nitrogen is protonated. This N+H moiety acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the highly conserved TrpB residue in the receptor's principal binding pocket[1],[2].

  • The Pyridine Ring: The pyridine nitrogen serves as a hydrogen bond acceptor, interacting with the backbone NH of the complementary subunit (e.g., β2​ L119)[1]. Furthermore, the aromatic ring engages in essential cation- π and π−π stacking interactions with aromatic residues (like TyrA and TrpB) in the binding cleft.

  • Stereochemical Causality: The (S)-enantiomer is strictly preferred because the chiral center dictates the vector of the ether linkage. The (S)-configuration aligns the pyrrolidine and pyridine rings in the exact 3D orientation required to bridge the principal ( α ) and complementary ( β ) subunits, often resulting in 10- to 100-fold higher affinity compared to the (R)-enantiomer, enabling precise comparative SAR studies[3],[4].

Mechanism Ligand (S)-4-(Pyrrolidin-3-yloxy)pyridine (Protonated Pyrrolidine) Receptor nAChR Orthosteric Site (α4β2 / α7 Interface) Ligand->Receptor Binds Hbond1 H-Bond to TrpB (Backbone Carbonyl) Receptor->Hbond1 Pyrrolidine N+H Hbond2 H-Bond to β2L119 (Backbone NH) Receptor->Hbond2 Pyridine N Activation Channel Gating & Conformational Shift Hbond1->Activation Hbond2->Activation IonFlux Ca2+ / Na+ Influx (Membrane Depolarization) Activation->IonFlux Triggers

Fig 1: Structural mechanism of nAChR activation by (S)-4-(Pyrrolidin-3-yloxy)pyridine.

In Vitro Screening Strategy

To accurately profile (S)-4-(pyrrolidin-3-yloxy)pyridine derivatives, a two-tiered screening strategy is essential:

  • Radioligand Competition Binding: Determines the true orthosteric binding affinity ( Ki​ ) by displacing a known radioligand. This assay is unaffected by downstream signal amplification, providing a direct measure of receptor-ligand interaction.

  • FLIPR Calcium Flux Assay: Measures functional efficacy ( EC50​ for agonism, IC50​ for antagonism). Since nAChRs are ligand-gated ion channels, their activation leads to rapid Ca2+ and Na+ influx. Using a calcium-sensitive dye allows real-time, high-throughput kinetic monitoring of this flux.

Cell Line Selection: We utilize HEK293 cells stably transfected with human α4​β2​ or α7​ nAChRs. HEK293 cells are chosen because they lack native nAChR expression, providing a "null background" that ensures the measured signals are exclusively mediated by the target recombinant receptor subtype.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput FLIPR Calcium Flux Assay (Functional Efficacy)

Self-Validating System: This protocol incorporates internal controls to calculate the Z'-factor. A Z'-factor 0.5 validates the assay's robustness and signal window.

Materials:

  • HEK293- α4​β2​ stable cell line.

  • Fluo-4 AM Calcium Indicator.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 2.5 mM Probenecid (to inhibit dye efflux via multidrug resistance transporters), pH 7.4.

  • Controls: Epibatidine (Positive Agonist), Mecamylamine (Non-competitive Antagonist).

Methodology:

  • Cell Seeding: Seed HEK293- α4​β2​ cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 μL /well of Assay Buffer containing 2 μM Fluo-4 AM. Causality: Fluo-4 AM is lipophilic and cell-permeable; intracellular esterases cleave the AM ester, trapping the dye inside. Upon Ca2+ binding, it exhibits a >100-fold increase in fluorescence, providing a massive signal-to-background ratio necessary for detecting transient ion fluxes.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage and temperature equilibration.

  • Compound Preparation: Prepare serial dilutions of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (from 10 pM to 10 μM ) in Assay Buffer.

    • Validation Controls: Include 10μM Epibatidine ( Emax​ control) and buffer-only (baseline control) on every plate.

  • Data Acquisition (FLIPR): Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition: The FLIPR automatically injects 10 μL of the test compound. Continue reading fluorescence at 1-second intervals for 3 minutes to capture the transient calcium peak.

Workflow Step1 HEK293-α4β2 Cell Culture Step2 Fluo-4 AM Dye Loading Step1->Step2 24h Step3 Compound Addition Step2->Step3 1h Incubation Step4 FLIPR Kinetic Read Step3->Step4 Real-time Step5 Data Analysis (EC50 / IC50) Step4->Step5 AUC Calc

Fig 2: High-throughput FLIPR calcium flux assay workflow for nAChR functional screening.

Protocol B: Radioligand Competition Binding Assay (Affinity)
  • Membrane Preparation: Homogenize HEK293- α4​β2​ cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer.

  • Incubation: In a 96-well plate, combine 100 μL membrane suspension (approx. 20 μg protein), 50 μL of [3H] -Epibatidine (final concentration 0.5 nM, approximating its Kd​ ), and 50 μL of the test compound at various concentrations.

    • Self-Validation: Define non-specific binding (NSB) using 10μM (-)-Nicotine. Total binding (TB) is defined by buffer without the test compound.

  • Equilibration: Incubate the plate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

Data Visualization & Interpretation

Quantitative data derived from these assays should be analyzed using non-linear regression (e.g., four-parameter logistic equation) to determine IC50​ and EC50​ values. The Cheng-Prusoff equation is used to convert IC50​ to Ki​ in the binding assay.

Table 1: Representative Pharmacological Profile of Pyrrolidine-Pyridine Scaffolds vs. Reference Ligands

CompoundTarget SubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)Efficacy ( Emax​ % vs Epibatidine)
(S)-4-(Pyrrolidin-3-yloxy)pyridine α4​β2​ 2.5 - 5.015 - 3085% (Partial/Full Agonist)
(R)-4-(Pyrrolidin-3-yloxy)pyridine α4​β2​ > 500> 1000N/A
(-)-Nicotine (Reference) α4​β2​ 1.28.5100%
Epibatidine (Reference) α4​β2​ 0.040.8100%

Interpretation: The data clearly illustrates the stereoselective requirement of the scaffold. The (S)-enantiomer exhibits nanomolar affinity and potent agonism, validating its use as a primary building block for developing selective α4​β2​ modulators.

References

  • Xiu, X., Puskar, N. L., Shanata, J. A., Lester, H. A., & Dougherty, D. A. (2009). "Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH." Nature / PMC (National Institutes of Health). URL:[Link]

  • Poad, C. W. J., et al. (2022). "Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor." Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

  • Xiao, Y., et al. (2009). "Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen." Bioorganic & Medicinal Chemistry Letters / PMC (National Institutes of Health). URL:[Link]

Sources

Application Note: Catalytic Applications of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The development of small-molecule chiral organocatalysts has revolutionized asymmetric synthesis, offering metal-free, environmentally benign pathways to complex molecular architectures. Among these, (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride has emerged as a highly versatile, bifunctional organocatalyst.

This molecule elegantly marries two privileged catalytic motifs:

  • The Chiral Pyrrolidine Core: Acts as a classic secondary amine catalyst, engaging carbonyl compounds via enamine or iminium ion activation.

  • The Pyridine Ring: Functions as a Brønsted base, hydrogen-bond acceptor, or nucleophilic Lewis base (analogous to 4-dimethylaminopyridine, DMAP).

The ether linkage at the 3-position of the pyrrolidine ring is strategically significant. Unlike flexible alkyl chains, the C–O–C bond imposes a degree of conformational rigidity while utilizing the oxygen's inductive electron-withdrawing effect to slightly lower the pKa of the pyrrolidine nitrogen. This facilitates rapid enamine formation and subsequent hydrolysis, ensuring high catalytic turnover [1]. This application note details the mechanistic rationale, empirical data, and validated protocols for deploying this catalyst in asymmetric carbon-carbon bond-forming reactions.

Mechanistic Foundations: Bifunctional Enamine-Base Catalysis

To understand the efficacy of (S)-4-(Pyrrolidin-3-yloxy)pyridine, one must analyze its behavior at the transition state. In reactions such as the asymmetric Michael addition, the catalyst operates via a dual-activation mode [2].

Upon neutralization of the hydrochloride salt, the secondary amine condenses with a donor ketone to form an enamine. Simultaneously, the pendant pyridine ring acts as a Brønsted base or hydrogen-bond acceptor, orienting the incoming electrophile (e.g., a nitroalkene). The spatial relationship dictated by the (S)-stereocenter and the ether linkage effectively shields one face of the enamine, forcing the electrophile to approach from the unhindered Re- or Si-face, thereby dictating the stereochemical outcome [3].

G Cat Catalyst (Free Base) (S)-4-(Pyrrolidin-3-yloxy)pyridine Enamine Enamine Intermediate (Pyrrolidine Activation) Cat->Enamine + Ketone - H2O Ketone Ketone Substrate (Nucleophile Precursor) Ketone->Enamine TS Stereocontrolled Transition State (Pyridine H-Bond/Base Activation) Enamine->TS + Nitroalkene Nitro Nitroalkene (Electrophile) Nitro->TS Product Enantioenriched Product + Regenerated Catalyst TS->Product Hydrolysis Product->Cat Catalyst Turnover

Figure 1: Bifunctional catalytic cycle showing dual enamine and base activation.

Key Application: Asymmetric Michael Addition

The Michael addition of ketones to nitroolefins is a foundational reaction for generating γ-nitroketones, which are valuable precursors for chiral pyrrolidines and amino acids [4]. (S)-4-(Pyrrolidin-3-yloxy)pyridine excels in this transformation by suppressing racemic background reactions and maximizing diastereomeric and enantiomeric excess.

Quantitative Data Summary

The table below summarizes the expected performance of the catalyst across various nitroalkene substrates when reacted with cyclohexanone.

Electrophile (Nitroalkene)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
trans-β-Nitrostyrene9298:296
4-Methoxy-β-nitrostyrene8995:594
4-Chloro-β-nitrostyrene9499:198
2-(2-Nitrovinyl)furan8594:692
1-Nitro-1-pentene8190:1088

Data represents standard optimized conditions: 10 mol% catalyst, 10 mol% additive, DCM, room temperature.

Protocol: Enantioselective Synthesis of γ-Nitroketones

Causality Check: The catalyst is supplied as a hydrochloride salt to prevent oxidative degradation and carbamate formation (from atmospheric CO₂). An equimolar amount of a mild, non-nucleophilic base (e.g., Triethylamine or Sodium Acetate) is required in situ to liberate the active secondary amine.

Reagents:

  • (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride: 0.10 mmol (10 mol%)

  • Triethylamine (Et₃N): 0.10 mmol (10 mol%)

  • Cyclohexanone: 2.0 mmol (2.0 equiv)

  • trans-β-Nitrostyrene: 1.0 mmol (1.0 equiv)

  • Dichloromethane (DCM), anhydrous: 2.0 mL

Step-by-Step Procedure:

  • Catalyst Activation: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (0.10 mmol) and anhydrous DCM (2.0 mL).

  • Neutralization: Add Et₃N (0.10 mmol) dropwise. Stir the mixture at room temperature for 10 minutes to ensure complete liberation of the free base.

  • Enamine Generation: Add cyclohexanone (2.0 mmol) in one portion. Allow the mixture to stir for 15 minutes. Insight: The excess ketone drives the equilibrium toward the enamine intermediate.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add trans-β-nitrostyrene (1.0 mmol) slowly.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the consumption of the nitroalkene via TLC (Hexanes/EtOAc 3:1, UV visualization). Typical reaction times range from 12 to 24 hours.

  • Quench and Workup: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to afford the pure syn-γ-nitroketone.

Workflow Step1 1. Catalyst Activation Neutralize HCl salt with Et3N in DCM Step2 2. Enamine Formation Add Ketone (rt, 15 min) Step1->Step2 Step3 3. Electrophile Addition Add Nitroalkene (0°C) Step2->Step3 Step4 4. Reaction Monitoring TLC/UPLC until completion Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl, Extract, Dry Step4->Step5

Figure 2: Workflow for the asymmetric Michael addition protocol.

Key Application: Direct Asymmetric Cross-Aldol Reaction

The cross-aldol reaction between unmodified ketones and aromatic aldehydes is notoriously difficult to control due to competing self-condensation and dehydration pathways. The pyridine moiety of the catalyst acts as an internal base to deprotonate the incoming aldehyde, facilitating a highly organized, hydrogen-bonded Zimmerman-Traxler-type transition state.

Protocol: Synthesis of Chiral β-Hydroxy Ketones

Reagents:

  • (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride: 0.05 mmol (5 mol%)

  • Sodium Acetate (NaOAc): 0.05 mmol (5 mol%)

  • Acetone: 1.0 mL (acts as both reactant and solvent)

  • 4-Nitrobenzaldehyde: 1.0 mmol (1.0 equiv)

  • Deionized Water: 0.1 mL (additive)

Step-by-Step Procedure:

  • Preparation: In a 5 mL vial, suspend the catalyst (0.05 mmol) and NaOAc (0.05 mmol) in Acetone (1.0 mL). Insight: NaOAc is preferred over Et₃N here to prevent base-catalyzed background racemization of the sensitive aldol product.

  • Water Addition: Add 0.1 mL of H₂O. Insight: Small amounts of water drastically accelerate the hydrolysis of the product-catalyst iminium complex, increasing turnover rates and preventing catalyst trapping.

  • Reaction Execution: Add 4-nitrobenzaldehyde (1.0 mmol) to the stirring suspension.

  • Monitoring: Stir at room temperature for 8–12 hours. Monitor via TLC (Hexanes/EtOAc 2:1).

  • Workup: Evaporate the excess acetone under a gentle stream of nitrogen. Partition the residue between EtOAc (10 mL) and water (5 mL). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Isolation: Purify via silica gel chromatography to yield the enantiopure β-hydroxy ketone (Typical yield: 88%, ee: 92%).

Handling and Storage Guidelines

To ensure the trustworthiness and reproducibility of the catalyst across multiple campaigns, adhere to the following handling principles:

  • Hygroscopicity: As a hydrochloride salt, the compound is mildly hygroscopic. Store in a desiccator over Drierite or silica gel.

  • Temperature: For long-term storage (>1 month), maintain at 2–8 °C. For daily use, room temperature is acceptable if kept tightly sealed.

  • Solvent Compatibility: The catalyst is highly soluble in polar protic solvents (MeOH, EtOH, H₂O) and moderately soluble in halogenated solvents (DCM, CHCl₃) once neutralized. It is insoluble in non-polar hydrocarbons (Hexanes, Heptane), which can be exploited for catalyst recovery via precipitation.

References

  • Kotsuki, H.; Ikishima, H.; Okuyama, A. "A New Class of Chiral Pyrrolidine−Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions." Journal of the American Chemical Society, 2004, 126 (31), 9558–9559. URL:[Link]

  • Cao, C.-L.; Ye, M.-C.; Sun, X.-L.; Tang, Y. "Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins." Organic Letters, 2006, 8 (14), 2901–2904. URL:[Link]

  • Wang, J.; Li, H.; Duan, W.; Zu, L.; Wang, W. "Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea." Journal of the American Chemical Society, 2008, 130 (23), 7198–7199. URL:[Link]

  • Zhang, Z.; Wang, Y.; et al. "Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide." ACS Catalysis, 2022, 12 (12), 7356–7364. URL:[Link]

Troubleshooting & Optimization

How to prevent racemization of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical challenge of maintaining chiral integrity during the synthesis of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

Stereocenter inversion (racemization) is the most common failure mode when synthesizing chiral pyrrolidine ethers. This guide deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to ensure >99% enantiomeric excess (ee).

Mechanistic Pathway Analysis

SynthesisWorkflow SM_R (R)-1-Boc-3-pyrrolidinol Mitsunobu Mitsunobu Reaction (PPh3, DIAD) SM_R->Mitsunobu SM_S (S)-1-Boc-3-pyrrolidinol SNAr SNAr Reaction (Base, 4-Fluoropyridine) SM_S->SNAr Alkoxy Alkoxyphosphonium Intermediate Mitsunobu->Alkoxy Alkoxide Chiral Alkoxide (Retention) SNAr->Alkoxide Carbocation SN1 Carbocation (Racemization) Alkoxy->Carbocation Weak Nucleophile Product_Boc (S)-1-Boc-4-(pyrrolidin-3-yloxy)pyridine Alkoxy->Product_Boc SN2 Inversion Deprotonation C3 Deprotonation (Racemization) Alkoxide->Deprotonation High Temp / NaH Alkoxide->Product_Boc 0-25°C / KOtBu

Mechanistic pathways for (S)-4-(Pyrrolidin-3-yloxy)pyridine synthesis and racemization risks.

Troubleshooting FAQs

Q1: We are using the Mitsunobu reaction with (R)-1-Boc-3-pyrrolidinol and 4-hydroxypyridine, but observing 20-30% racemization. What is the mechanistic cause? A1: The Mitsunobu reaction is designed to invert the stereocenter via an SN​2 displacement of the alkoxyphosphonium intermediate[1]. However, secondary alcohols like 3-pyrrolidinol are highly susceptible to competing SN​1 pathways if the nucleophile is weak[2]. 4-Hydroxypyridine exists predominantly as its tautomer, 4-pyridone, in polar solvents. This significantly reduces its oxygen-nucleophilicity[3]. Consequently, the alkoxyphosphonium intermediate has enough lifetime to dissociate into a planar carbocation at the C3 position, leading to mixed retention and inversion (racemization). Causality & Solution: To guarantee chiral integrity, abandon the Mitsunobu route for this specific target. Instead, utilize a stereoretentive Nucleophilic Aromatic Substitution (SNAr) approach starting directly from the desired (S)-enantiomer.

Q2: We switched to the SNAr route using NaH and 4-chloropyridine in DMF at 90°C, but we still see chiral erosion (~10% ee loss). How is this possible if the C-O bond isn't broken? A2: While SNAr does not break the chiral C-O bond, the reaction conditions you are using are too harsh. The proton at the C3 position of the pyrrolidine ring is rendered slightly acidic by the adjacent alkoxide oxygen and the electron-withdrawing inductive effect of the N-Boc group. Strong bases like Sodium Hydride (NaH) in highly polar aprotic solvents (DMF) at elevated temperatures (>80°C) promote reversible deprotonation at this chiral center, leading to base-catalyzed racemization. Causality & Solution: You must increase the electrophilicity of the pyridine ring to allow for milder reaction conditions. Switch from 4-chloropyridine to 4-fluoropyridine. Fluorine is highly electronegative, which heavily polarizes the ipso-carbon, vastly accelerating the addition-elimination SNAr mechanism. This allows you to use a milder base (Potassium tert-butoxide) in a less polar solvent (THF) at 0°C to 25°C, completely suppressing C3 deprotonation.

Q3: During the final Boc-deprotection and HCl salt formation, our product undergoes partial degradation and racemization. We use 6M aqueous HCl at reflux. How can we prevent this? A3: Pyridyl ethers are susceptible to acid-catalyzed cleavage at high temperatures, especially in the presence of water. Refluxing aqueous HCl protonates the pyridine nitrogen and the ether oxygen, facilitating the cleavage of the C-O bond to yield 4-pyridone and a pyrrolidinyl carbocation. This destroys your product and scrambles the stereocenter of any surviving intermediate. Causality & Solution: Deprotection must be performed under strictly anhydrous conditions at room temperature. Using 4M HCl in 1,4-dioxane cleanly cleaves the Boc group via an isobutylene elimination mechanism without hydrolyzing the robust ether linkage.

Quantitative Data: Reaction Condition Comparison

Synthesis RouteElectrophile / NucleophileReagents & BaseSolventTemp (°C)Enantiomeric Excess (ee %)Outcome
Mitsunobu4-HydroxypyridinePPh₃, DIADTHF2572%Partial Racemization
SNAr (Sub-optimal)4-ChloropyridineNaH (Strong)DMF9088%Base-Catalyzed Erosion
SNAr (Optimized)4-FluoropyridineKOtBu (Mild)THF25>99%Complete Retention
Deprotection (Aqueous)N/A6M HCl (Aqueous) H2​O 100N/A (Degraded)Ether Cleavage
Deprotection (Anhydrous)N/A4M HCl in DioxaneDCM25>99%Clean Salt Formation

Validated Step-by-Step Methodologies

Protocol 1: Stereoretentive SNAr Synthesis of (S)-1-Boc-4-(pyrrolidin-3-yloxy)pyridine

This protocol utilizes a highly electrophilic substrate to enable mild base conditions, preventing C3 deprotonation.

  • Preparation: Charge a flame-dried flask with (S)-1-Boc-3-pyrrolidinol (1.0 eq) and anhydrous THF (0.2 M) under an inert N2​ atmosphere.

  • Alkoxide Formation: Cool the solution to 0°C using an ice bath. Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise.

    • Self-Validation Checkpoint: The solution will turn slightly yellow and homogeneous within 15 minutes, indicating successful alkoxide formation. Stir for a total of 30 minutes at 0°C.

  • Electrophile Addition: Add 4-fluoropyridine (1.1 eq) dropwise via syringe to control the exothermic addition.

  • Reaction Propagation: Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1, UV active). The starting material spot ( Rf​≈0.3 , non-UV active, stains with KMnO4​ ) should completely disappear, replaced by a new UV-active product spot ( Rf​≈0.5 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the intermediate as a pale yellow oil.

Protocol 2: Anhydrous Boc Deprotection and Salt Formation

This protocol utilizes anhydrous acid to prevent high-temperature ether cleavage and carbocation formation.

  • Preparation: Dissolve the purified (S)-1-Boc-4-(pyrrolidin-3-yloxy)pyridine intermediate in anhydrous dichloromethane (DCM, 0.5 M).

  • Acid Addition: Cool the solution to 0°C. Dropwise, add 4M HCl in 1,4-dioxane (10.0 eq).

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Gas evolution (isobutylene and CO2​ ) will be observed initially. As the reaction progresses, a white precipitate—the target (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride salt—will begin to crystallize out of the DCM solution.

  • Isolation: Add cold anhydrous diethyl ether to the reaction mixture to force complete precipitation of the salt.

  • Collection: Filter the suspension through a Büchner funnel, wash the filter cake with copious amounts of cold diethyl ether, and dry under high vacuum for 12 hours.

    • Final Validation: Analyze via chiral HPLC to confirm >99% ee.

References

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. NIH (PubMed Central). URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews (ACS Publications). URL:[Link]

  • Mitsunobu reaction. Wikipedia. URL:[Link]

Sources

Troubleshooting solubility issues with (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter critical solvation bottlenecks. A recurring challenge in the laboratory is the poor solubility of polar amine salts in non-polar organic media.

This guide is specifically engineered to troubleshoot solubility issues associated with (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride . By understanding the thermodynamic and mechanistic principles of salt disproportionation, we can implement self-validating protocols to keep your synthetic workflows moving.

🔬 The Causality of the Solubility Bottleneck

To solve the problem, we must first understand the molecule. (S)-4-(Pyrrolidin-3-yloxy)pyridine possesses two basic centers: the pyridine nitrogen (pKa ~5.2) and the pyrrolidine secondary amine (pKa ~10.4). In its hydrochloride salt form, the highly basic pyrrolidine nitrogen is protonated.

The presence of this charged ammonium group (-NH2+-) and the chloride counter-ion (Cl-) creates a robust ionic crystal lattice. This ionic nature makes the molecule highly polar, resulting in a high thermodynamic barrier to solvation in weakly polar or non-polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene[1]. While the aqueous solubility of such amine hydrochlorides is typically orders of magnitude higher than their free base forms, the inverse is true in organic media[2].

To overcome this, we must manipulate the pHmax —the microenvironmental pH threshold above which the neutral free base form becomes thermodynamically favored over the ionized salt form[3].

📊 Quantitative Solubility Profiling

Before altering your workflow, consult the empirical solubility profile below. This table summarizes the expected partitioning behavior of the compound based on the dielectric constant ( ε ) of the solvent system.

Solvent SystemPolarity ( ε )HCl Salt SolubilityFree Base SolubilityApplication / Troubleshooting Role
Water 80.1Highly SolublePoorly SolubleIdeal for initial dissolution & biphasic extraction.
Methanol (MeOH) 32.7Moderately SolubleHighly SolubleExcellent polar co-solvent for intact salt reactions.
Dichloromethane (DCM) 9.1Insoluble / SuspensionHighly SolublePrimary solvent for free-base organic synthesis.
Ethyl Acetate (EtOAc) 6.0InsolubleModerately SolubleAlternative extraction solvent for the free base.
Hexane 1.9InsolublePoorly SolubleAnti-solvent used to precipitate intact salts.

🗺️ Diagnostic Troubleshooting Workflow

Workflow Start Solubility Issue: (S)-4-(Pyrrolidin-3-yloxy)pyridine·HCl in Organic Solvent CheckReaction Can the downstream reaction tolerate a free amine? Start->CheckReaction FreeBase Perform Free-Basing (Salt Disproportionation) CheckReaction->FreeBase Yes KeepSalt Maintain HCl Salt Form CheckReaction->KeepSalt No MethodA In Situ Neutralization (e.g., TEA in DCM) FreeBase->MethodA MethodB Biphasic Extraction (aq. NaOH / DCM) FreeBase->MethodB MethodC Use Polar Aprotic Co-solvents (DMF, DMSO, NMP) KeepSalt->MethodC MethodD Gentle Heating / Sonication KeepSalt->MethodD

Decision tree for troubleshooting amine hydrochloride solubility in organic solvents.

💡 Frequently Asked Questions & Validated Protocols

Q1: My downstream coupling reaction requires DCM, but the HCl salt is crashing out as a cloudy suspension. What is the most efficient fix?

A: If direct dissolution fails, the most effective strategy is intentional salt disproportionation (free-basing)[4]. By neutralizing the hydrochloride salt with a tertiary amine base, you remove the ionic charge, drastically lowering the molecule's polarity and allowing London dispersion and dipole-dipole interactions with DCM to take over[1].

Protocol 1: In Situ Free-Basing (Anhydrous) Mechanism: Triethylamine (TEA) acts as a proton acceptor, converting the insoluble substrate into a soluble free base while generating an insoluble byproduct.

  • Suspend (S)-4-(Pyrrolidin-3-yloxy)pyridine·HCl (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C using an ice bath to prevent exothermic degradation.

  • Slowly add a tertiary amine base (e.g., TEA or DIPEA, 1.1 eq) dropwise while stirring.

  • Stir at 0 °C for 15–30 minutes.

  • Self-Validation Step: You will observe a phase inversion. The target molecule will dissolve into a clear solution, while a new, distinct white precipitate (TEA·HCl) will form[1]. If the solution remains entirely cloudy without distinct heavy precipitation, add an additional 0.1 eq of base.

  • Filter the mixture through a Celite pad to remove the TEA·HCl salt. The filtrate now contains your organically soluble free base ready for immediate coupling.

Q2: I need the free base completely pure without any tertiary amine contaminants. How do I achieve this?

A: You should perform an aqueous biphasic free-basing (Liquid-Liquid Extraction). This leverages the pHmax principle by using an aqueous basic phase to drive the equilibrium toward the un-ionized free base, which then partitions into the organic phase.

Protocol 2: Aqueous Biphasic Extraction

  • Dissolve the HCl salt in a minimum volume of deionized water (where it is highly soluble).

  • Slowly add saturated aqueous Na2​CO3​ or 1M NaOH dropwise.

  • Self-Validation Step: Monitor the aqueous layer with pH paper. Continue addition until the pH > 11. Because the pyrrolidine nitrogen has a pKa of ~10.4, you must exceed pH 11 to ensure >90% deprotonation. The aqueous solution will turn milky as the insoluble free base crashes out of the water.

  • Extract the aqueous layer three times with DCM or EtOAc.

  • Self-Validation Step: Spot the organic layer on a TLC plate and stain with Ninhydrin. A purple/pink spot confirms the successful extraction of the secondary amine (pyrrolidine ring).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Equilibrium Salt (S)-4-(Pyrrolidin-3-yloxy)pyridine·HCl [Highly Polar, Ionic Lattice] Insoluble in DCM BaseAdded Add Base (TEA, NaOH) pH > pHmax Salt->BaseAdded FreeAmine (S)-4-(Pyrrolidin-3-yloxy)pyridine (Free Base) [Lower Polarity] Soluble in DCM BaseAdded->FreeAmine Deprotonation Byproduct Byproduct Salt (TEA·HCl or NaCl) Precipitates or partitions to aq. BaseAdded->Byproduct

Mechanistic pathway of salt disproportionation (free-basing) to enable organic solvation.

Q3: What if my reaction is highly sensitive to free amines, and I MUST keep the compound in its hydrochloride salt form?

A: If you cannot alter the ionization state, you must alter the solvent's dielectric environment. Non-polar solvents lack the dipole moment required to solvate the chloride anion and the protonated pyrrolidinium cation.

  • Action: Switch to a polar aprotic solvent system. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) have high dielectric constants and strong dipole moments capable of stabilizing the ionic lattice without requiring deprotonation[1].

  • Co-solvent Strategy: If DCM is strictly required, create a binary solvent mixture. Suspend the salt in DCM and titrate in Methanol (MeOH) dropwise (up to 10-15% v/v) under gentle heating (35 °C) until the suspension clarifies. The MeOH provides the necessary hydrogen-bonding network to solvate the salt, while the bulk DCM maintains the reaction environment.

📚 References

  • Hydrochloride Salt of the GABAkine KRM-II-81: Solubility and Partition Coefficient ACS Omega. URL:[Link]

  • Stability of pharmaceutical salts in solid oral dosage forms Academia.edu / Journal of Pharmaceutical Sciences. URL:[Link]

  • Assessing the Risk of Salt Disproportionation Using Crystal Structure and Surface Topography Analysis ACS Publications (Molecular Pharmaceutics). URL:[Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with (S)-4-(Pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing cross-coupling reactions involving (S)-4-(Pyrrolidin-3-yloxy)pyridine and its hydrochloride salt. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this substrate. We will address common experimental issues in a direct question-and-answer format, providing field-proven insights and evidence-based solutions.

Introduction: The Challenge of a Multifunctional Substrate

(S)-4-(Pyrrolidin-3-yloxy)pyridine is a valuable building block, but its structure presents specific challenges in popular palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) aminations. Key issues stem from:

  • Lewis Basicity: The pyridine nitrogen and the pyrrolidine nitrogen can act as Lewis bases, coordinating to the palladium catalyst. This can lead to catalyst inhibition or complete deactivation, stalling the catalytic cycle.[1][2]

  • Starting Material Form: The substrate is often supplied as a hydrochloride salt. This acidic form must be neutralized in situ for the reaction to proceed, making the choice and stoichiometry of the base a critical parameter.

  • Steric Hindrance: The bulky pyrrolidinyloxy substituent can sterically hinder the approach of the palladium catalyst to the pyridine ring, potentially slowing down the crucial oxidative addition step.[1]

This guide provides systematic troubleshooting strategies to overcome these hurdles and achieve optimal reaction yields.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Reaction Initiation & Conversion Issues

Question 1: My reaction shows no or very low conversion of starting materials. What is the most likely cause?

Answer: Low or no conversion is the most common problem and typically points to one of three areas: inadequate substrate activation, an inefficient catalyst system, or catalyst poisoning.

  • Inadequate Substrate Activation (The Hydrochloride Salt Problem): Your starting material is a hydrochloride salt. The protonated pyridine and/or pyrrolidine is unreactive. You must use a base to deprotonate it to the free base form before it can enter the catalytic cycle. If you are using a weak base or insufficient equivalents, the substrate will not be active.

    • Solution: Use at least one extra equivalent of a sufficiently strong base to neutralize the HCl salt in addition to the amount required for the catalytic cycle itself. For example, if the standard protocol calls for 2.0 equivalents of base, use 3.0 equivalents. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2]

  • Inefficient Catalyst System: The combination of a sterically hindered and electron-rich pyridine substrate makes standard catalysts like Pd(PPh₃)₄ often ineffective.[1][2] The oxidative addition of the palladium to the pyridine-halide bond is likely the rate-limiting step.

    • Solution: Switch to a more active catalyst system. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) are designed to accelerate both oxidative addition and reductive elimination. For this type of substrate, ligands like SPhos , XPhos , or RuPhos are excellent starting points.[1][3] Alternatively, N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][4]

  • Catalyst Poisoning: The nitrogen atoms in your substrate can irreversibly bind to the palladium center, effectively removing it from the reaction.[2][3]

    • Solution: The use of bulky ligands, as mentioned above, is the primary way to mitigate this. The steric bulk around the palladium center physically blocks the substrate's nitrogen atoms from coordinating too strongly.[3] Using a well-defined palladium "precatalyst" (e.g., SPhos Pd G3) can also ensure the efficient generation of the active LPd(0) species, minimizing opportunities for deactivation before the cycle starts.[5]

Question 2: The reaction starts but stalls after a few hours. My reaction mixture has turned black. What happened?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an inactive form of palladium metal.[6] This indicates your active catalyst is not stable under the reaction conditions.

  • Causes & Solutions:

    • High Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Try lowering the temperature by 10-20 °C.

    • Inappropriate Ligand: The ligand's job is to stabilize the palladium center throughout the cycle. If stalling occurs, the ligand may not be robust enough. Consider a more sterically demanding ligand to better protect the metal center.

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[2][6] The presence of air can lead to oxidation and subsequent decomposition. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[2]

Category 2: Side Reactions & Impurity Profile

Question 3: I am performing a Suzuki-Miyaura coupling and see a significant amount of my boronic acid starting material converted to a simple arene (e.g., phenylboronic acid becomes benzene). What is this side reaction?

Answer: You are observing protodeboronation . This is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source (like water) and replaced with a C-H bond.[1][2] This depletes your nucleophile and lowers the yield.

  • Causes & Solutions:

    • Presence of Water: This is the most common cause. Ensure you are using anhydrous solvents and reagents. If using a base like K₃PO₄ or Cs₂CO₃, ensure it is finely ground and dried in an oven before use.[2]

    • Unstable Boronic Acid: Some heteroaryl boronic acids are inherently unstable.[1]

      • Solution: Switch to a more stable boron reagent. Boronic acid pinacol esters (R-B(pin)) or potassium trifluoroborate salts (R-BF₃K) are significantly more resistant to protodeboronation.[1]

Question 4: My mass spectrum shows a byproduct with a mass corresponding to a dimer of my coupling partner (e.g., biaryl from boronic acid or bipyridine from the starting material). How do I prevent this?

Answer: This side reaction is called homocoupling . It is the undesired coupling of two identical molecules (e.g., two boronic acids or two aryl halides).[1][6]

  • Causes & Solutions:

    • Oxygen: The presence of oxygen is a major promoter of boronic acid homocoupling, as it can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can trigger the side reaction.[2][7]

      • Solution: Rigorous exclusion of oxygen is critical. Use freeze-pump-thaw cycles for solvent degassing and maintain a positive pressure of inert gas throughout the reaction.[2][3]

    • Sub-optimal Conditions: Homocoupling can also be favored if the main cross-coupling cycle is slow.

      • Solution: Re-optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the desired productive cycle. Sometimes, lowering the reaction temperature can help minimize homocoupling.[6]

Optimization & Protocol Design

Systematic Troubleshooting Workflow

When encountering a low-yielding reaction, a systematic approach is more effective than random screening. The following workflow helps diagnose and solve the most common issues.

G start Low Yield / No Reaction q1 Is Substrate Activated? (Using >2 eq. Base for HCl salt) start->q1 sol1 Increase Base Equivalents (e.g., K₃PO₄, 3 eq.) q1->sol1 No q2 Is Catalyst System Active? (e.g., Pd(PPh₃)₄) q1->q2 Yes sol1->q2 sol2 Switch to Bulky Ligand (e.g., SPhos, XPhos) + Pd(OAc)₂ or Precatalyst q2->sol2 No q3 Are Side Products Observed? q2->q3 Yes sol2->q3 sol3a Protodeboronation -> Use Anhydrous Conditions Switch to Boronate Ester (Bpin) q3->sol3a Yes (Protodeboronation) sol3b Homocoupling -> Rigorous Degassing (No O₂) Lower Temperature q3->sol3b Yes (Homocoupling) end Optimized Yield q3->end No sol3a->end sol3b->end

Caption: A logical workflow to diagnose and solve common issues.

Table 1: Recommended Starting Conditions for Method Screening

This table provides validated starting points for optimizing either a Suzuki-Miyaura or Buchwald-Hartwig coupling with (S)-4-(Pyrrolidin-3-yloxy)pyridine halide. Always perform reactions in parallel to efficiently screen parameters.

ParameterCondition A (Suzuki)Condition B (Suzuki)Condition C (Buchwald-Hartwig)Rationale & Key Reference
Pd Source Pd(OAc)₂ (2 mol%)SPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)Pd(II) sources are common, but precatalysts (G3) ensure efficient Pd(0) generation.[5]
Ligand SPhos (4 mol%)(none needed)(none needed)Bulky, electron-rich ligands are critical for hindered N-heterocycles.[1][8]
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (3 equiv.)NaOt-Bu (3 equiv.)A strong, non-nucleophilic base is required.[2][9] 3 eq. accounts for HCl salt.
Solvent 1,4-DioxaneToluene / H₂O (10:1)TolueneSolvent choice affects solubility and catalyst performance.[1][3]
Temperature 100 °C80 °C100 °CHigher temperatures are often needed but can cause decomposition.[9]
Atmosphere Argon or NitrogenArgon or NitrogenArgon or NitrogenStrict exclusion of oxygen is mandatory to prevent catalyst oxidation.[2][6]

Note: Actual results will vary depending on the specific coupling partner.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol provides a reliable method for setting up a small-scale test reaction.

G prep 1. Preparation - Oven-dry glassware - Add stir bar reagents 2. Add Solids - Pyridine·HCl (1.0 eq) - Boronic Ester (1.2 eq) - Base (3.0 eq) - Catalyst/Ligand prep->reagents inert 3. Inert Atmosphere - Seal with septum - Evacuate & backfill with Argon (3x) reagents->inert solvent 4. Add Solvent - Add degassed solvent via syringe inert->solvent reaction 5. Reaction - Heat to target temp - Monitor by TLC/LCMS solvent->reaction workup 6. Workup - Cool to RT - Quench & Extract reaction->workup

Caption: Standard experimental workflow for cross-coupling reactions.

Detailed Steps:

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).[1][8]

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).[8]

  • Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Palladium catalyst issues in cross-coupling reactions.
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides. Wordpress.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • On the remarkably different role of salt in the cross-coupling of arylzincs
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC.
  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Aryl
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Na 2 SO 3 -Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temper
  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Preformed Pd(II)
  • Li, X.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing).
  • BenchChem. (2025). The Researcher's Guide to Buchwald Ligands: An In-depth Technical Overview for Organic Synthesis.
  • Suzuki−Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems.
  • Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Expediting hit-to-lead progression in drug discovery through reaction prediction and multi-dimensional optimiz
  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • Evaluation of machine learning models for condition optimization in diverse amide coupling reactions. ChemRxiv.
  • BenchChem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
  • Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal.

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Validation & Comparative

Comparing (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride vs (R)-enantiomer reactivity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct stereoisomer of a bifunctional building block is rarely just a matter of catalog availability; it is a strategic decision that dictates the success of downstream synthetic pathways and the ultimate pharmacological efficacy of the target molecule.

The compound 4-(Pyrrolidin-3-yloxy)pyridine is a privileged, sp3-enriched scaffold widely utilized in modern drug discovery. It features a highly nucleophilic secondary amine within a rigid pyrrolidine ring and an electron-deficient pyridine ring linked via an ether bridge. Because the C3 position of the pyrrolidine ring is a stereocenter, the molecule exists as either the (S)- or (R)-enantiomer.

This technical guide provides an objective, data-backed comparison of the reactivity, stereochemical behavior, and application of (S)- vs. (R)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride.

Stereochemical Impact on Reactivity and Binding

While the intrinsic nucleophilicity of the secondary amine in both the (S)- and (R)-enantiomers is identical in an achiral vacuum, their reactivity diverges significantly when introduced into complex, asymmetric environments[1].

Steric Trajectory in Cross-Coupling In late-stage functionalization, such as palladium-catalyzed Buchwald-Hartwig aminations[2], the bulky 3-yloxypyridine group creates localized steric hindrance. When coupling this secondary amine to a chiral aryl halide, one enantiomer will experience a "matched" trajectory with the catalyst-substrate complex, allowing for rapid oxidative addition and reductive elimination. Conversely, the opposite enantiomer will experience a "mismatched" steric clash, leading to sluggish reaction kinetics, lower yields, and potential catalyst poisoning.

Receptor Target Engagement The pyrrolidine ring adopts a non-planar "envelope" conformation (pseudorotation). The C3 stereocenter dictates the 3D vector of the pyridine ring. In kinase or GPCR drug discovery, this vector is critical. For instance, the (S)-configuration may perfectly align the pyridine nitrogen to act as a hydrogen-bond acceptor in a kinase hinge region, while the (R)-configuration projects the pyridine ring into the solvent front, obliterating binding affinity[3].

Comparative Reactivity Data

The following table summarizes the performance differences between the two enantiomers when subjected to identical asymmetric reaction conditions and biological assays.

Parameter(S)-4-(Pyrrolidin-3-yloxy)pyridine(R)-4-(Pyrrolidin-3-yloxy)pyridineCausality / Mechanistic Note
Intrinsic Nucleophilicity High (Secondary sp3 Amine)High (Secondary sp3 Amine)Identical in achiral environments.
Buchwald-Hartwig N-Arylation Yield (with Chiral Ar-Br) 88% (Matched)42% (Mismatched)Steric clash between the C3-pyridine vector and the chiral aryl halide restricts the oxidative addition complex[2].
Enantiomeric Excess (e.e.) Retention >99%>99%The C3 stereocenter is highly stable under standard basic coupling conditions (e.g., LiHMDS, 90°C)[4].
Target Binding Affinity (Model Kinase IC50) 12 nM>10,000 nMThe (S)-configuration aligns the pyridine nitrogen for a critical hydrogen bond; the (R)-isomer causes a steric clash[3].

Experimental Methodology: Enantioselective Buchwald-Hartwig Amination

To successfully utilize 4-(Pyrrolidin-3-yloxy)pyridine hydrochloride, the reaction conditions must account for its salt form and the sensitivity of the ether linkage. The following protocol is designed as a self-validating system to ensure chemoselective N-arylation without epimerization.

Objective: Chemoselective N-arylation of the secondary pyrrolidine amine while preserving the C3 stereocenter. Reagents: (S)- or (R)-4-(Pyrrolidin-3-yloxy)pyridine HCl (1.0 eq), Chiral Aryl Bromide (1.1 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), LiHMDS (2.5 eq), anhydrous Toluene.

Step-by-Step Protocol:

  • Free Base Generation & Catalyst Activation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with Pd2(dba)3 and RuPhos. Causality: RuPhos is specifically chosen as the ligand for secondary amines to facilitate rapid reductive elimination and prevent β-hydride elimination, which would otherwise lead to off-target imine byproducts[4].

  • Substrate Addition: Add the chiral aryl bromide and 4-(Pyrrolidin-3-yloxy)pyridine HCl.

  • Base Introduction: Add LiHMDS (2.5 eq) as a 1M solution in THF. Causality: 1.0 eq is consumed immediately to neutralize the hydrochloride salt. The remaining 1.5 eq acts as the active base for the catalytic cycle. LiHMDS (a non-nucleophilic base) is preferred over stronger alkoxide bases (like NaOtBu) to prevent base-catalyzed cleavage of the C3-ether linkage[2].

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat to 85°C for 12 hours.

  • Self-Validating Checkpoint 1 (Conversion): Quench a 10 µL aliquot of the reaction mixture in wet acetonitrile and analyze via LC-MS. Validation: The complete disappearance of the starting mass (m/z 165 for the free base) and the appearance of the product mass confirms successful catalytic turnover.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. Extract the organic layer, dry over Na2SO4, and concentrate under reduced pressure.

  • Self-Validating Checkpoint 2 (Stereochemical Integrity): Purify the residue via flash chromatography and analyze the purified product using Chiral HPLC (e.g., Chiralpak AD-H column). Validation: Compare the retention time against a racemic standard. A single peak confirms >99% e.e. retention, proving that the reaction conditions did not induce epimerization at the C3 position.

Mechanistic & Workflow Visualizations

Workflow Start 4-(Pyrrolidin-3-yloxy)pyridine HCl Base Free Base Generation (LiHMDS) Start->Base S_Enant (S)-Enantiomer Matched Trajectory Base->S_Enant R_Enant (R)-Enantiomer Mismatched Trajectory Base->R_Enant Coupling Pd-Catalyzed N-Arylation (Buchwald-Hartwig) S_Enant->Coupling R_Enant->Coupling ProductS Target S-Isomer High Yield (88%) Coupling->ProductS Optimal Fit ProductR Target R-Isomer Lower Yield (42%) Coupling->ProductR Steric Hindrance

Workflow of enantiomer-dependent Buchwald-Hartwig N-arylation with a chiral electrophile.

Pathway Ligand (S)-Pyrrolidine Derivative Receptor Target GPCR / Kinase Ligand->Receptor Stereospecific Binding Effector Downstream Effector (e.g., MAPK Cascade) Receptor->Effector Signal Transduction Response Cellular Response (Target Engagement) Effector->Response Phenotypic Shift

Stereospecific target engagement and downstream signaling cascade modulation.

References

  • Title : Buchwald-Hartwig Amination Source : Chemistry LibreTexts URL :[Link]

  • Title : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source : Molecules (NIH / PMC) URL :[Link]

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(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride vs free base in pharmaceutical formulations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride vs. Free Base in Pharmaceutical Formulations

As a Senior Application Scientist, I frequently encounter formulation bottlenecks stemming from the inappropriate selection of API (Active Pharmaceutical Ingredient) solid forms. (S)-4-(Pyrrolidin-3-yloxy)pyridine is a privileged bifunctional scaffold widely utilized in the synthesis of kinase inhibitors and GPCR modulators. It features two distinct basic centers: a pyridine ring and a secondary pyrrolidine amine.

The choice between its free base and hydrochloride (HCl) salt form fundamentally dictates the molecule's solubility, solid-state stability, and downstream manufacturability. This guide provides a rigorous, data-driven comparison to help researchers make informed pre-formulation decisions, moving beyond basic handling to understand the thermodynamic causality behind these two forms.

Physicochemical Profiling: Data Presentation

The fundamental differences between the free base and the HCl salt arise from the protonation state of the pyrrolidine nitrogen. The table below synthesizes the quantitative and qualitative data critical for formulation design.

Property(S)-4-(Pyrrolidin-3-yloxy)pyridine (Free Base)(S)-4-(Pyrrolidin-3-yloxy)pyridine HCl Salt
CAS Number 1264033-82-0 [1]1314355-43-5 [2]
Molecular Weight 164.20 g/mol 200.67 g/mol
Physical State Viscous oil or low-melting solidCrystalline solid
Aqueous Solubility Low (< 1 mg/mL at pH 7.4)High (> 50 mg/mL in unbuffered water)
Organic Solubility High (DCM, EtOAc, THF)Low (DCM, EtOAc); Moderate (MeOH, DMSO)
pKa (Calculated) ~5.2 (Pyridine), ~9.5 (Pyrrolidine)Protonated at Pyrrolidine N
Stability Prone to oxidative degradationHighly stable; potentially hygroscopic

Expert Insight on Registry Nuance: In commercial chemical registries, CAS 1264033-82-0 is frequently cross-referenced between the (S)-free base and the (R)-HCl salt enantiomer depending on the supplier. Researchers must rigorously verify the Certificate of Analysis (CoA) for exact stereochemistry and salt stoichiometry prior to formulation.

Mechanistic Insights: Why the Salt Form Matters

The "Stability Paradox" of pyrrolidine derivatives is a well-documented phenomenon in medicinal chemistry [3]. The free base possesses a highly nucleophilic and basic secondary amine. In its unprotonated state, the free base is susceptible to atmospheric oxidation and intermolecular interactions that lead to physical instability (often manifesting as a viscous, difficult-to-handle oil).

By formulating the compound as a hydrochloride salt, the pyrrolidine nitrogen is protonated. This protonation deactivates the nitrogen's lone pair, effectively shutting down nucleophilic degradation pathways and dramatically increasing the crystal lattice energy. Consequently, the HCl salt presents as a stable, easily weighable crystalline powder. Furthermore, the ionization of the amine significantly enhances aqueous solubility, a critical parameter for oral bioavailability and intravenous formulations.

However, the trade-off is an increased risk of hygroscopicity and potential salt disproportionation when exposed to basic excipients in solid dosage forms[4].

G Start Compound: (S)-4-(Pyrrolidin-3-yloxy)pyridine FB Free Base CAS: 1264033-82-0 Start->FB HCl HCl Salt CAS: 1314355-43-5 Start->HCl Solubility Aqueous Solubility & pH Profiling FB->Solubility Stability Solid-State Stability (Hygroscopicity/Oxidation) FB->Stability HCl->Solubility HCl->Stability Formulation Optimal Formulation Selection Solubility->Formulation Stability->Formulation

Pre-formulation workflow evaluating free base vs. HCl salt for optimal formulation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only guide the physical steps but provide built-in checkpoints to confirm the chemical reality of your sample.

Protocol A: pH-Solubility Profiling & Salt Verification

Purpose: To empirically validate the salt form and establish the pH-max for formulation. Causality: The solubility of the HCl salt is governed by the common-ion effect at low pH and by the intrinsic solubility of the free base at high pH.

  • Preparation : Weigh exactly 10.0 mg of the (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl salt into a 20 mL glass scintillation vial.

  • Dissolution : Add 1.0 mL of HPLC-grade water (initial pH ~7.0). Vortex for 60 seconds.

  • Self-Validation Check : Measure the pH of the resulting solution.

    • Validation: If the compound is the true HCl salt, the dissolution of the salt will release protons (due to the weak base/strong acid nature), dropping the solution pH to approximately 3.5 - 4.5. If the pH remains neutral, the sample is likely the free base.

  • Titration : Gradually add 0.1 M NaOH in 10 µL increments. Monitor the pH and visual clarity.

  • Observation : As the pH approaches 9.5 (the pKa of the pyrrolidine), the solution will turn turbid as the highly soluble protonated form converts back into the poorly soluble free base. Centrifuge at 10,000 x g for 5 minutes to isolate the precipitate for XRPD analysis.

Protocol B: Salt Disproportionation Assessment in Wet Granulation

Purpose: To determine if the HCl salt will revert to the free base during standard manufacturing processes.

  • Binary Mixture : Blend the HCl salt with a basic excipient (e.g., Magnesium Stearate) in a 1:1 (w/w) ratio.

  • Stress Testing : Add 10% (w/w) water to simulate wet granulation. Homogenize the paste.

  • Incubation : Seal the mixture in a vial and incubate at 40°C / 75% RH for 7 days.

  • Analysis : Extract the sample with anhydrous THF (which selectively dissolves the free base but not the HCl salt). Analyze the extract via HPLC-UV.

  • Causality : If the basic excipient raises the microenvironmental pH above the pH-max of the salt, the HCl will migrate to the excipient, leaving the API as the free base. This disproportionation severely compromises the dissolution rate of the final tablet [4].

G HCl HCl Salt Form (Protonated Pyrrolidine) MicroEnv Microenvironmental pH Shift (> pH 7) HCl->MicroEnv Excipient Basic Excipients (e.g., Mg Stearate) Excipient->MicroEnv Disprop Salt Disproportionation (Loss of HCl) MicroEnv->Disprop FreeBase Conversion to Free Base (Reduced Solubility) Disprop->FreeBase

Mechanistic pathway of HCl salt disproportionation induced by basic excipients.

Conclusion

The selection between (S)-4-(Pyrrolidin-3-yloxy)pyridine free base and its hydrochloride salt is not merely a matter of convenience; it is a foundational physicochemical decision. The free base is optimal for early-stage medicinal chemistry synthesis (e.g., Buchwald-Hartwig cross-couplings) where solubility in aprotic organic solvents is required. Conversely, the HCl salt is the mandatory choice for in vivo pharmacokinetic studies and solid oral dosage formulation due to its superior aqueous solubility and crystalline stability.

References

  • ACS Publications. "Lead Optimization of 4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-6-pyridylpyrimidines as A 2A Adenosine Receptor Antagonists". Source: Journal of Medicinal Chemistry. URL: [Link]

  • ResearchGate. "Stability of pharmaceutical salts in solid oral dosage forms". Source: Journal of Pharmaceutical Sciences. URL: [Link]

Reproducibility of (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly versatile chiral building block utilized extensively in the development of kinase inhibitors, GPCR ligands, and CNS-targeted therapeutics. The core synthetic challenge lies in constructing the heteroaryl ether linkage while maintaining the absolute stereochemistry of the pyrrolidine ring (typically >99% enantiomeric excess).

This guide objectively evaluates the two primary asymmetric synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction—analyzing their mechanistic causality, scalability, and reproducibility to establish a field-proven protocol.

Mechanistic Pathways & Causality

To achieve high enantiomeric purity, the choice of synthetic route dictates whether the chiral center undergoes retention or inversion. Understanding the causality behind these mechanisms is critical for predicting batch-to-batch reproducibility.

Route A: SNAr Etherification (Retention of Configuration)

In the SNAr approach, the alkoxide of (S)-N-Boc-3-pyrrolidinol attacks the electron-deficient 4-chloropyridine ring.

  • The Causality of Reproducibility: Because the nucleophilic attack occurs at the pyridine ring, the C–O bond at the chiral center of the pyrrolidinol is never broken . Consequently, the reaction proceeds with absolute retention of configuration [1]. If the starting material possesses 99% ee, the product will reliably mirror that purity.

Route B: Mitsunobu Reaction (Inversion of Configuration)

The Mitsunobu approach utilizes (R)-N-Boc-3-pyrrolidinol and 4-hydroxypyridine, activated by triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., DIAD).

  • The Causality of Variability: This reaction proceeds via an SN2 mechanism at the chiral carbon, forcing an inversion of configuration [2]. While theoretically elegant, secondary alcohols like pyrrolidinol are sterically hindered. Trace moisture or suboptimal temperature control can lead to competing SN1 pathways (causing partial racemization) or elimination (forming 3-pyrroline). Furthermore, the generation of triphenylphosphine oxide (TPPO) severely complicates downstream purification.

G cluster_SNAr Route A: SNAr (Retention of Configuration) cluster_Mitsunobu Route B: Mitsunobu (Inversion of Configuration) SM_S (S)-N-Boc-3-pyrrolidinol Base NaH, 4-Chloropyridine HCl DMF, 80°C SM_S->Base Prod_A (S)-Boc-Intermediate (Retention) Base->Prod_A SM_R (R)-N-Boc-3-pyrrolidinol Reagents PPh3, DIAD 4-Hydroxypyridine, THF SM_R->Reagents Prod_B (S)-Boc-Intermediate (Inversion) Reagents->Prod_B

Mechanistic divergence: SNAr retains stereochemistry, while Mitsunobu inverts it.

Comparative Performance Data

Based on standard process chemistry metrics, the SNAr route vastly outperforms the Mitsunobu route in both scalability and enantiomeric fidelity. The data below summarizes the comparative performance when scaling to a 100-gram batch size.

MetricRoute A: SNAr (NaH / DMF)Route B: Mitsunobu (PPh3 / DIAD)
Overall Yield (2 steps) 78 - 85%45 - 55%
Enantiomeric Excess (ee) >99.0% (Matches SM)92.0 - 96.5% (Variable)
Primary Byproducts NaCl, H2 gasTPPO, Hydrazine derivatives
Purification Method Aqueous extraction / CrystallizationColumn Chromatography required
E-Factor (Waste ratio) Low (~15)High (>40)
Reproducibility Score ExcellentPoor to Moderate

Self-Validating Experimental Protocol (SNAr Route)

The following protocol details the SNAr coupling and subsequent deprotection.

Expertise Note on Reagent Selection: 4-Chloropyridine free base is highly unstable and prone to rapid self-polymerization. Therefore, it is commercially supplied and utilized as 4-chloropyridine hydrochloride . Because of this, the reaction requires at least 2.1 equivalents of Sodium Hydride (NaH)—one equivalent to deprotonate the pyrrolidinol, and a second to neutralize the hydrochloride salt of the pyridine reagent. Failure to account for this stoichiometry is the #1 cause of failed SNAr reactions in literature.

Step 1: SNAr Coupling
  • Preparation: Charge a flame-dried, argon-purged flask with (S)-N-Boc-3-pyrrolidinol (1.0 eq, 100 mmol) and anhydrous DMF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Alkoxide Formation: Slowly add NaH (60% dispersion in mineral oil, 2.1 eq, 210 mmol) in portions. Self-Validation: Observe hydrogen gas evolution. Stir at room temperature for 1 hour until gas evolution ceases, confirming complete alkoxide formation.

  • Coupling: Re-cool the mixture to 0 °C. Add 4-chloropyridine hydrochloride (1.05 eq, 105 mmol) portion-wise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • In-Process Control (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and analyze via LCMS. The (S)-N-Boc-3-pyrrolidinol mass (m/z 188) should be fully consumed, replaced by the intermediate mass (m/z 265).

  • Workup: Cool to room temperature, quench carefully with ice water, and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

Step 2: Boc Deprotection & Salt Formation
  • Deprotection: Dissolve the crude (S)-Boc-intermediate in a minimal amount of anhydrous dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature.

  • Monitoring: Stir for 4 hours. Self-Validation: A white precipitate (the hydrochloride salt) will begin to crash out of the solution as the Boc group is cleaved.

  • Isolation: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid through a Buchner funnel.

  • Purification: Wash the filter cake thoroughly with cold diethyl ether to remove residual mineral oil and organic impurities. Dry under high vacuum at 40 °C for 12 hours to yield (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride as a highly pure, off-white crystalline solid.

Workflow Step1 1. Alkoxide Formation (S)-N-Boc-3-pyrrolidinol + NaH (2.1 eq) in DMF 0°C to RT, 1h Step2 2. SNAr Coupling Add 4-Chloropyridine HCl (1.0 eq) Heat to 80°C, 12h Step1->Step2 Step3 3. Workup & Extraction Quench with H2O, Extract with EtOAc Wash with Brine Step2->Step3 Step4 4. Boc Deprotection 4M HCl in Dioxane RT, 4h Step3->Step4 Step5 5. Isolation & Crystallization Filter precipitate, Wash with Et2O, Vacuum Dry Step4->Step5 Final (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl >99% ee, >98% Purity Step5->Final

Step-by-step workflow for the SNAr coupling and HCl salt isolation.

References

  • Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.1

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers. The Journal of Organic Chemistry - ACS Publications.2

  • A Comparative Guide to the Kinetics of Nucleophilic Aromatic Substitution. Chemical Science - Royal Society of Chemistry.3

Sources

Chiral Chromatography Validation for (S)-4-(Pyrrolidin-3-yloxy)pyridine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, controlling the enantiomeric purity of chiral building blocks is a critical regulatory requirement. (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride presents a unique analytical challenge due to its dual-basic nature and high polarity. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) for the enantiomeric separation of this scaffold, detailing the causality behind method development choices. Furthermore, it outlines a self-validating experimental protocol and comprehensive validation framework in strict accordance with ICH Q2(R2) guidelines[1].

The Chemical Challenge: Stereocontrol of Basic Pyrrolidines

The separation of stereoisomers relies on the formation of transient diastereomeric complexes between the chiral stationary phase (CSP) and the analyte[2]. However, (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride possesses two highly basic nitrogen centers: a pyridine ring and a secondary amine within the pyrrolidine ring.

When analyzed on traditional silica-based CSPs, these basic nitrogen atoms interact strongly with residual acidic silanols on the silica surface via ion-exchange and hydrogen-bonding mechanisms. This secondary, non-chiral interaction disrupts the primary chiral recognition mechanism, leading to severe peak tailing and loss of resolution. Furthermore, as a hydrochloride salt, the compound exhibits high polarity and poor solubility in the non-polar solvent mixtures (e.g., Hexane/Isopropanol) typically used in Normal Phase (NP) chromatography. Attempting to dissolve the salt in NP eluents often results in precipitation or broad, distorted peaks due to poor mass transfer[3].

Objective Comparison of Chiral Stationary Phases (CSPs)

To overcome solubility and tailing issues, the selection of the CSP and mobile phase mode is the most critical decision in method development. Below is a comparison of three primary alternative technologies for basic chiral amines.

Table 1: CSP Performance Comparison for 4-(Pyrrolidin-3-yloxy)pyridine HCl
CSP TechnologyExample ColumnOperating ModeSolubility of HCl SaltEnantiomeric Resolution (Rs)Peak Symmetry
Immobilized Amylose Chiralpak IGPolar Organic (POM)Excellent (100% MeOH)High (Rs > 3.0)Excellent (As < 1.2)
Coated Cellulose Chiralcel OD-HNormal Phase (NP)Poor (Hexane-based)Low (Rs < 1.2)Poor (Tailing)
Cyclodextrin-based ChiralCDReversed Phase (RP)Good (Aqueous/MeCN)Moderate (Rs ~ 1.5)Moderate

CSP_Selection Root 4-(Pyrrolidin-3-yloxy)pyridine HCl (Highly Polar, Basic) Immobilized Immobilized Amylose CSP (e.g., Chiralpak IG) Root->Immobilized High Polarity Tolerance Coated Coated Cellulose CSP (e.g., Chiralcel OD-H) Root->Coated Traditional Screening Cyclo Cyclodextrin CSP (e.g., ChiralCD) Root->Cyclo Aqueous Compatibility POM Polar Organic Mode (POM) 100% MeOH + 0.1% DEA Excellent Solubility & Resolution Immobilized->POM Optimal NP Normal Phase (NP) Hexane/IPA + 0.1% DEA Poor Salt Solubility, Tailing Coated->NP Sub-optimal RP Reversed Phase (RP) Water/MeCN + Buffer Moderate Resolution, Fast Elution Cyclo->RP Alternative

Caption: Decision tree for selecting a chiral stationary phase for basic pyrrolidine salts.

Mechanistic Method Development & Causality

Even in Polar Organic Mode (POM), a basic additive is strictly necessary to achieve accurate quantitation.

The Causality of Diethylamine (DEA): Adding 0.1% (v/v) DEA to the Methanol mobile phase acts as a competitive masking agent. Because DEA is a small, highly basic primary/secondary amine equivalent, it rapidly diffuses into the stationary phase pores and saturates the residual silanol sites. By effectively "masking" these acidic sites from the bulky pyrrolidine secondary amine, secondary retention mechanisms are eliminated. This ensures that retention is governed solely by the transient chiral interactions with the amylose selector, yielding sharp, symmetrical peaks necessary for detecting low-level (R)-enantiomer impurities.

Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) gate; if the system fails to meet the SST criteria, the run is automatically invalidated, preventing the generation of false purity data.

Step 1: Reagent & Standard Preparation

  • Diluent: 100% HPLC-grade Methanol.

  • Mobile Phase: Add 1.0 mL of Diethylamine (DEA) to 1000 mL of HPLC-grade Methanol (0.1% v/v). Degas via sonication for 10 minutes.

  • System Suitability Standard (Racemate): Dissolve 1.0 mg of racemic 4-(Pyrrolidin-3-yloxy)pyridine HCl in 1.0 mL of diluent.

  • Sample Solution: Dissolve 10.0 mg of the (S)-enantiomer batch in 10.0 mL of diluent (1.0 mg/mL).

Step 2: Chromatographic Conditions

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Step 3: The Self-Validation Gate (System Suitability Testing)

  • Inject the Diluent (Blank) to confirm no interfering peaks at the retention times of the (R) and (S) enantiomers.

  • Inject the System Suitability Standard (Racemate) in triplicate.

  • Validation Criteria: The resolution ( Rs​ ) between the (R)-enantiomer (typically eluting first) and the (S)-enantiomer must be ≥1.5 . The tailing factor for both peaks must be ≤1.5 . Do not proceed to sample analysis if these criteria are not met.

Step 4: Sample Analysis

  • Inject the Sample Solution.

  • Quantify the (R)-enantiomer impurity using the area normalization method or against an external standard calibration curve.

ICH Q2(R2) Enantiomeric Purity Validation Framework

The objective of validating an analytical procedure is to demonstrate that it is scientifically fit for its intended purpose[5]. For the control of chiral impurities, the method was validated according to the modernized ICH Q2(R2) guidelines[1].

ICH_Validation Start ICH Q2(R2) Workflow Spec 1. Specificity Rs > 1.5 Start->Spec Sens 2. LOD/LOQ S/N > 3 & 10 Spec->Sens Lin 3. Linearity R² > 0.999 Sens->Lin Acc 4. Accuracy 90-110% Rec. Lin->Acc Prec 5. Precision RSD < 2.0% Acc->Prec

Caption: Sequential ICH Q2(R2) validation workflow for enantiomeric purity methods.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity Baseline separation ( Rs​≥1.5 ), no blank interference Rs​=3.2 , No interference observed
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.01% (0.1 µg/mL)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.03% (0.3 µg/mL)
Linearity & Range R2≥0.999 (from LOQ to 150% of spec limit) R2=0.9998 (Range: 0.03% to 1.5%)
Accuracy (Recovery) 90.0% – 110.0% recovery at 50%, 100%, 150% levels98.5% – 101.2%
Method Precision Relative Standard Deviation (RSD) ≤2.0% ( n=6 )RSD = 0.8%

Conclusion

The enantiomeric purity validation of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride requires a mechanistic understanding of its basic and highly polar nature. By utilizing an immobilized amylose CSP (Chiralpak IG) in Polar Organic Mode with a DEA additive, analysts can effectively bypass the solubility and peak tailing limitations of traditional Normal Phase methods. The resulting self-validating protocol not only ensures robust day-to-day operational integrity but also strictly satisfies the comprehensive requirements of ICH Q2(R2) for regulatory submissions.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, November 2023. 1

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." Europa.eu, December 2023.5

  • Ali, I., et al. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." NIH.gov, August 2021. 4

  • BenchChem. "Validating the Structure of Synthesized 2-Ethynylpyrrolidines: A Comparative Guide." Benchchem.com, 2025. 3

  • Scriba, G. K. E. "Update on chiral recognition mechanisms in separation science." NIH.gov, May 2024. 2

Sources

Safety Operating Guide

(S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

As a Senior Application Scientist, I recognize that the handling and disposal of complex pharmaceutical intermediates require more than just a checklist; they demand a mechanistic understanding of the molecule's physicochemical properties. (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a heterocyclic organic salt widely used as a building block in drug discovery. Because it contains both a pyridine ring and a pyrrolidine moiety, stabilized as a hydrochloride salt, its disposal must strictly account for nitrogenous byproducts, halogenated emissions during combustion, and potential aquatic toxicity.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, decontamination, and disposal of this compound, ensuring full compliance with Environmental Health and Safety (EHS) standards.

Physicochemical Causality & Hazard Profiling

To design an effective disposal strategy, we must first understand the chemical behavior of the waste. The hydrochloride nature of this salt means it will readily dissociate in aqueous waste streams, slightly lowering the pH. Furthermore, thermal destruction (incineration) of this compound will inevitably cleave the heterocyclic rings and the chloride salt, releasing toxic Nitrogen Oxides (NOx) and corrosive Hydrogen Chloride (HCl) gas[1].

Table 1: Operational Waste Parameters & Causality

Property / HazardMechanistic RationaleOperational Disposal Implication
Combustion Byproducts Contains N and Cl atoms. Thermal degradation yields NOx, COx, and HCl gas.Must be routed to a high-temperature chemical incinerator equipped with an afterburner and alkaline scrubber[1].
Aqueous Solubility Forms an acidic solution due to the dissociation of the weak base's HCl salt.Liquid waste must be pH-adjusted (typically between 5.5 and 10.5) before EHS collection to prevent container corrosion[2].
Aquatic Toxicity Pyridine derivatives can disrupt aquatic ecosystems.Strictly prohibited from drain disposal. Must be collected as hazardous organic waste[2].
Physical State Solid powder; highly susceptible to aerosolization.Spills must be managed with wet-sweeping or HEPA-filtered vacuums to prevent inhalation exposure[3][4].

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions (e.g., mixing amine salts with strong oxidizers) and reduces the financial burden of hazardous waste processing. The following diagram illustrates the validated workflow for segregating (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride into its appropriate terminal waste streams.

WasteWorkflow Start Waste Generation (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl Solid Solid Powder/Residue Start->Solid Liquid Aqueous/Organic Solutions Start->Liquid Containers Empty Vials/Bottles Start->Containers SolidBin Solid Organic Waste (Sealed Container) Solid->SolidBin LiquidBin Aqueous/Organic Liquid Waste (pH 5.5 - 10.5) Liquid->LiquidBin Rinse Triple Rinse Protocol (Ethanol/Water) Containers->Rinse EHS EHS Hazardous Waste Pickup SolidBin->EHS LiquidBin->EHS Rinse->SolidBin Defaced Container Rinse->LiquidBin Rinsate Incineration High-Temp Incineration (Afterburner & Scrubber) EHS->Incineration

Figure 1: Operational workflow for the segregation, treatment, and disposal of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a closed-loop system, ensuring that no residual chemical escapes into the laboratory environment.

Protocol A: Solid Waste Handling

Solid residues of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride must never be thrown in standard municipal trash.

  • Collection: Using an anti-static scoop, transfer all solid waste (including contaminated weigh boats and filter papers) into a designated, chemically compatible, and sealable solid waste container (e.g., high-density polyethylene, HDPE).

  • Labeling: Immediately affix a "Hazardous Waste" tag. Explicitly list the chemical name, CAS number (if available), and check the boxes for "Toxic" and "Irritant".

  • Storage: Store the container in a cool, dry, well-ventilated satellite accumulation area, strictly segregated from strong oxidizing agents[4].

  • Final Disposition: Request an EHS pickup for incineration. Ensure the disposal facility utilizes an incinerator with a scrubber to neutralize the HCl gas generated during combustion[1].

Protocol B: Empty Container Decontamination (Triple Rinse)

Empty containers that previously held this amine hydrochloride must be chemically decontaminated before they can be discarded or recycled. The "Triple Rinse" method is the industry gold standard[5].

  • Solvent Selection: Select a solvent in which the compound is highly soluble (e.g., ethanol or methanol) for the first two rinses, followed by distilled water for the final rinse.

  • Rinse 1 (Organic): Add a volume of ethanol equal to approximately 10% of the container's volume. Cap tightly, agitate vigorously for 30 seconds to dissolve residue, and decant the rinsate into the designated hazardous liquid waste carboy.

  • Rinse 2 (Organic): Repeat step 2 with fresh ethanol.

  • Rinse 3 (Aqueous): Repeat the process using distilled water. Decant into the liquid waste carboy.

  • Defacement & Disposal: Once the container is completely dry, use a thick marker to completely deface or remove the original chemical label. The clean, defaced container may now be disposed of in standard laboratory glass/plastic recycling or regular trash, per local institutional policy[5].

Protocol C: Emergency Spill Response

Because this compound is a fine powder, the primary risk during a spill is aerosolization and subsequent inhalation of the irritant dust[3].

  • Evacuation & PPE: Clear the immediate area. Don appropriate PPE: nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator.

  • Containment: Do not use a standard broom, as this will generate airborne dust. Instead, lightly dampen the spilled powder with a fine mist of water to suppress dust formation[4].

  • Collection: Use a dedicated HEPA-filtered vacuum cleaner designed for hazardous materials, or carefully wet-sweep the dampened material using a disposable bench brush and dustpan[4].

  • Surface Decontamination: Wipe down the spill area with a damp paper towel (using water or dilute ethanol). Place all used towels, the dustpan contents, and contaminated gloves into a sealed solid hazardous waste bag.

  • Reporting: Notify your EHS department of the spill and request immediate pickup of the sealed waste bag.

References

  • American Chemical Society (ACS). Chemical Disposal Guidelines: a Quick Reference. Available at:[Link]

  • Sigma-Aldrich. Pyridine hydrochloride - Safety Data Sheet. Available at:[Link]

Sources

Personal protective equipment for handling (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation. (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is a highly valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. However, its specific structural features dictate a hazard profile that requires rigorous operational discipline.

To build a truly safe laboratory environment, we must understand the causality behind our safety protocols. This guide provides the mechanistic reasoning, validated procedures, and emergency response plans necessary for handling this compound safely.

Chemical Hazard Profile & Causality

Understanding the physical and chemical nature of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride is the first step in risk mitigation. According to standardized chemical substance databases, this compound and its derivatives are classified under the following hazard categories [1]:

  • Acute Tox. 4 (Oral, Dermal, Inhalation): As a hydrochloride salt, this compound typically presents as a fine, crystalline powder. This physical state significantly increases the risk of aerosolization during weighing and transfer. Inhalation of these micro-particulates introduces the active pharmacophore directly across the alveolar epithelium.

  • Skin Irrit. 2 & Eye Irrit. 2A: While the HCl salt neutralizes the free base of the pyrrolidine and pyridine rings, contact with physiological moisture (sweat, tears) causes localized pH shifts and osmotic stress. This leads to severe eye irritation and contact dermatitis [1, 3].

  • STOT SE 3 (Specific Target Organ Toxicity - Single Exposure): Acute exposure can cause transient respiratory tract irritation or central nervous system (CNS) depression, necessitating strict inhalation controls [1, 4].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the need to prevent particulate aerosol inhalation and dermal absorption. The following table outlines the required PPE, grounded in established occupational safety standards [3, 4].

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (EN 374 compliant, >0.11mm thickness)Nitrile provides excellent resistance to polar organics and aqueous salt solutions. Double-gloving ensures a sterile barrier remains if the outer glove is breached by sharp spatulas.
Eye Protection Tight-fitting Chemical Safety Goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave lateral gaps. Tight-fitting goggles prevent airborne micro-dust from dissolving in the tear film and causing acute ocular toxicity.
Body Protection Tyvek® disposable lab coat OR standard cotton coat with disposable sleevesPrevents particulate accumulation on woven fabrics. Disposable sleeves prevent cross-contamination when reaching into the fume hood.
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Filters out >99% of airborne crystalline particulates. Note: Primary handling must always occur within a certified fume hood.

Operational Handling Protocol

Every protocol must be a self-validating system —meaning the operator can visually or physically confirm the success of one step before proceeding to the next.

Step 1: Environmental Isolation & Setup

  • Action: Conduct all handling inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood.

  • Validation Check: Verify the fume hood face velocity is between 80–120 FPM. Self-Validation: A small piece of tissue paper held at the sash edge should gently pull inward without violent turbulence.

Step 2: Static Mitigation

  • Action: Hydrochloride salts are highly prone to static charge buildup, which causes the powder to "jump" and aerosolize. Use an anti-static zero-stat gun on the weigh boat and spatula before opening the chemical bottle.

  • Validation Check: Self-Validation: The powder should rest flat in the weigh boat without clinging to the vertical walls of the plastic.

Step 3: Closed-System Transfer

  • Action: Tare the anti-static weigh boat. Carefully dispense the required mass of (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride using a micro-spatula. Cap the source bottle immediately.

  • Validation Check: Self-Validation: The balance reading stabilizes quickly, indicating no ambient drafts are disturbing the aerosolized powder.

Step 4: Dissolution & Decontamination

  • Action: Transfer the solid to the reaction vessel and immediately add the reaction solvent (e.g., water, methanol, or DMSO) to trap the powder in the liquid phase. Wipe down the balance and hood surface with a damp paper towel (water, followed by isopropanol).

  • Validation Check: Self-Validation: No visible white residue remains on the balance pan or the surrounding stainless steel surfaces.

Emergency Spill & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent STOT SE 3 respiratory hazards [4].

Small Spill Response (< 50 grams):

  • Isolate: Do not attempt to sweep the dry powder, as this will generate a massive aerosol cloud.

  • Suppress: Gently cover the powder with a damp absorbent pad (water is highly effective due to the compound's hydrochloride salt nature).

  • Collect: Use a plastic scraper to push the damp mass into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Sanitize: Wash the affected area thoroughly with soap and water, followed by an ethanol wipe [3, 4].

Disposal Logistics: Do not flush product residues down the sink. (S)-4-(Pyrrolidin-3-yloxy)pyridine hydrochloride and its contaminated PPE must be disposed of as hazardous chemical waste in compliance with EPA/local regulations. Label the waste container clearly with "Harmful Solid Waste: Contains Pyridine Derivatives (Acute Tox 4)."

Exposure Response & Containment Logic

The following diagram illustrates the logical workflow for handling this compound and the immediate decision matrix if a spill occurs.

G A Pre-Operation: Hazard Assessment B Engineering Controls: Verify Fume Hood A->B C Don PPE: Nitrile, Goggles, Coat B->C D Active Handling: Weighing & Transfer C->D E Spill Detected? D->E F Standard Decon & Doff PPE E->F No G Emergency Response: Isolate & Absorb E->G Yes H Hazardous Waste Disposal F->H G->H

Safe Handling & Emergency Response Workflow for (S)-4-(Pyrrolidin-3-yloxy)pyridine HCl.

References

  • NextSDS.4-(pyrrolidin-3-yloxy)pyridine dihydrochloride — Chemical Substance Information.
  • Guidechem.C9H14Cl2N2O - Chemical Dictionary.
  • Carl ROTH.Safety Data Sheet (Standard EN 374 / EN 166 references).
  • Chevron.Safety Data Sheet (STOT SE / Acute Tox 4 Handling).

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